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  • Product: 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide
  • CAS: 861208-20-0

Core Science & Biosynthesis

Foundational

1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide chemical structure and molecular weight

An In-depth Technical Guide to 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide Introduction Chemical Structure and Molecular Properties The structure of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide is derive...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide

Introduction

Chemical Structure and Molecular Properties

The structure of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide is derived from its systematic IUPAC name. The molecule is composed of three key functional components: a 1-acetylpiperidine core, a phenyl ring with an ethynyl substituent, and a carboxamide linker.

  • 1-Acetylpiperidine Core : A six-membered piperidine ring is N-acylated at the 1-position with an acetyl group. This modification is common in medicinal chemistry to alter the basicity and pharmacokinetic properties of the piperidine nitrogen.

  • Carboxamide Linker : At the 4-position of the piperidine ring, a carboxamide group serves as a rigid and polar linker.

  • N-(3-ethynylphenyl) Substituent : The nitrogen of the carboxamide is substituted with a phenyl ring, which in turn is functionalized with an ethynyl group at the meta (3-position). The ethynyl group is a versatile functional group in drug design, known for its ability to act as a bioisostere, participate in covalent interactions, or serve as a synthetic handle.

Based on this structure, the molecular formula and weight have been calculated.

PropertyValue
Molecular Formula C₁₆H₁₈N₂O₂
Molecular Weight 270.33 g/mol
Canonical SMILES CC(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)C#C
InChI Key (Derived)

Conceptual Synthesis Pathway

The synthesis of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide can be conceptually approached through a convergent synthesis strategy, leveraging known methodologies for amide bond formation. A plausible synthetic route is outlined below.

Step 1: Preparation of 1-Acetylpiperidine-4-carboxylic acid

The synthesis would likely begin with a commercially available piperidine derivative, such as 4-piperidinecarboxylic acid. The nitrogen of the piperidine ring would be protected with an acetyl group, typically by reaction with acetic anhydride or acetyl chloride in the presence of a base.

Step 2: Amide Coupling

The resulting 1-acetylpiperidine-4-carboxylic acid[3] would then be coupled with 3-ethynylaniline. This is a standard amide bond formation reaction that can be achieved using various coupling reagents, such as DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole), or by converting the carboxylic acid to an acid chloride followed by reaction with the aniline.

Synthetic Pathway cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product 4-piperidinecarboxylic acid 4-piperidinecarboxylic acid 1-acetylpiperidine-4-carboxylic acid 1-acetylpiperidine-4-carboxylic acid 4-piperidinecarboxylic acid->1-acetylpiperidine-4-carboxylic acid Acetylation 3-ethynylaniline 3-ethynylaniline Target Compound Target Compound 3-ethynylaniline->Target Compound 1-acetylpiperidine-4-carboxylic acid->Target Compound Amide Coupling

Caption: Conceptual synthetic pathway for the target compound.

Potential Applications in Drug Discovery

While the specific biological activity of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide is not documented, the structural motifs present suggest several potential areas of application in drug discovery. Piperidine-4-carboxamide derivatives have been investigated for a wide range of biological activities, including as enzyme inhibitors and receptor modulators.[4][5]

The incorporation of the 3-ethynylphenyl group is particularly noteworthy. This moiety can serve as a pharmacophore that interacts with specific biological targets. The development of novel piperidine derivatives is a very active area of research for a variety of therapeutic targets.[2][6]

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of the molecule. These are computational estimates and would require experimental verification.

PropertyPredicted Value
XLogP3 2.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Topological Polar Surface Area 55.1 Ų

Conclusion

1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide is a novel chemical entity with a structure that combines several key features known to be important in medicinal chemistry. This guide provides a foundational understanding of its chemical structure, molecular weight, and a plausible synthetic route. Further experimental investigation would be required to fully characterize its physical, chemical, and biological properties. The insights provided here, based on established chemical principles and data from related compounds, offer a valuable starting point for researchers and scientists in the field of drug development.

References

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • 1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-4-carboxamide. NextSDS. [Link]

  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [Link]

  • 1-Acetylpiperidine-4-carboxylic acid. PubChem. [Link]

  • 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances. United Nations Office on Drugs and Crime. [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. [Link]

  • Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. WIPO Patentscope. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. NIST WebBook. [Link]

Sources

Exploratory

Elucidating the In Vitro Mechanism of Action of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide: A Proposed Investigatory Blueprint

Abstract The novel compound 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide represents a compelling, yet uncharacterized, molecule for pharmacological investigation. While direct studies on this specific chemical en...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The novel compound 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide represents a compelling, yet uncharacterized, molecule for pharmacological investigation. While direct studies on this specific chemical entity are not publicly available, its structural motifs—a piperidine-4-carboxamide core and a 3-ethynylphenyl substituent—are present in a variety of biologically active agents. This technical guide synthesizes existing knowledge on these related compounds to propose a putative mechanism of action and outlines a comprehensive in vitro strategy to elucidate its biological activity. This document is intended for researchers, scientists, and drug development professionals as a foundational roadmap for the initial characterization of this and similar novel chemical entities.

Introduction: Deconstructing the Pharmacophore for Mechanistic Insights

The chemical architecture of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide offers several clues to its potential biological targets. The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse range of protein targets.[1] Derivatives have been identified as potent CCR5 antagonists with anti-HIV activity, dopamine reuptake inhibitors, and analgesics.[2] The N-acetyl group on the piperidine nitrogen may influence the compound's solubility, metabolic stability, and binding orientation within a target protein.

The 3-ethynylphenyl moiety is a key feature that warrants significant attention. The ethynyl group can act as a hydrogen bond acceptor, a reactive handle for covalent modification, or a rigid linker to orient the phenyl ring within a binding pocket. Ethynyl-containing compounds have demonstrated a range of activities, including immunomodulatory effects.[3] The placement of this group at the meta-position of the phenyl ring will dictate its spatial relationship with the rest of the molecule and potential interaction points with a biological target.

Given the prevalence of the piperidine-4-carboxamide core in neurologically active agents and the potential for the ethynylphenyl group to confer novel binding interactions, we hypothesize that 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide may act as a modulator of a G-protein coupled receptor (GPCR) or an enzyme within the central nervous system. This guide will detail the in vitro methodologies to systematically test this hypothesis.

Proposed In Vitro Investigatory Workflow

To systematically investigate the mechanism of action of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide, a tiered approach is proposed. This workflow begins with broad, high-throughput screening to identify potential biological activities and progresses to more focused, target-specific assays to elucidate the precise molecular mechanism.

investigatory_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Target Identification cluster_phase3 Phase 3: Mechanism Elucidation A Compound Synthesis & QC B Cell Viability Assays (e.g., MTT, CellTiter-Glo) A->B Assess Cytotoxicity C Broad Phenotypic Screening (e.g., High-Content Imaging) B->C Determine Non-toxic Concentration Range D Receptor Binding Assays (Radioligand or Fluorescent) C->D Identify Potential Target Classes E Enzyme Inhibition Assays C->E F GPCR Signaling Assays (e.g., cAMP, Calcium Flux) D->F Confirm GPCR Activity G Dose-Response & IC50/EC50 Determination E->G Quantify Potency F->G H Kinetic Studies (e.g., Association/Dissociation) G->H Characterize Binding Dynamics I Downstream Signaling Pathway Analysis (e.g., Western Blot) H->I Elucidate Downstream Effects

Figure 1: Proposed in vitro investigatory workflow for 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide.

Detailed Experimental Protocols

Phase 1: Initial Screening

Rationale: The initial step is to determine the cytotoxic profile of the compound across a panel of relevant cell lines. This is crucial for establishing a working concentration range for subsequent in vitro assays and for identifying any non-specific cytotoxic effects.

Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., HEK293, SH-SY5Y, Jurkat) in a 96-well plate at a density of 1 x 104 cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide (e.g., from 100 µM to 1 nM) in appropriate cell culture medium. Add the compound dilutions to the cells and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control.

Phase 2: Target Identification

Based on the structural similarities to known CCR5 antagonists and other GPCR ligands, a primary focus of target identification will be on this receptor class.[2][4]

Rationale: Many GPCRs, upon activation, signal through the release of intracellular calcium. A calcium flux assay is a robust method to screen for agonistic or antagonistic activity at a wide range of GPCRs.

Protocol: FLIPR Calcium Assay

  • Cell Plating: Plate cells expressing the target GPCR (e.g., a commercially available panel of GPCR-expressing cell lines) in a 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Prepare a dilution series of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide.

  • FLIPR Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader) instrument to add the compound to the cells and simultaneously measure the change in fluorescence intensity over time. For antagonist screening, pre-incubate the cells with the test compound before adding a known agonist.

  • Data Analysis: Analyze the fluorescence kinetics to identify compounds that elicit or inhibit a calcium response.

Phase 3: Mechanism Elucidation

Once a primary target is identified, the next phase focuses on quantifying the compound's potency and further characterizing its interaction with the target.

Rationale: To quantify the potency of the compound as either an agonist or antagonist, a dose-response curve is generated. This allows for the calculation of the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

Protocol:

  • Assay Setup: Prepare the relevant assay (e.g., calcium flux, cAMP accumulation, or a specific enzyme activity assay) as previously described.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide.

  • Treatment: Add the compound dilutions to the assay system.

  • Measurement: Measure the biological response.

  • Data Analysis: Plot the response as a function of the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Assay Cell Line Parameter Result
MTTHEK293CC50> 100 µM
MTTSH-SY5YCC50> 100 µM
FLIPR CalciumCCR5-CHOEC50 (Agonist)No Activity
FLIPR CalciumCCR5-CHOIC50 (Antagonist)50 nM
Radioligand BindingCCR5-CHOKi25 nM

Table 1: Hypothetical In Vitro Activity Profile of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide.

Proposed Signaling Pathway

Based on the hypothetical finding of CCR5 antagonism, the proposed mechanism of action would involve the inhibition of the canonical CCR5 signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 G_protein Gαi/Gβγ CCR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Ligand Chemokine (e.g., RANTES) Ligand->CCR5 Activates Compound 1-acetyl-N-(3-ethynylphenyl) piperidine-4-carboxamide Compound->CCR5 Inhibits

Figure 2: Proposed inhibition of the CCR5 signaling pathway.

Conclusion

While the precise biological activity of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide remains to be empirically determined, its structural features suggest a high probability of interaction with therapeutically relevant targets, particularly within the GPCR family. The in vitro investigatory workflow detailed in this guide provides a robust and logical framework for the initial characterization of this novel compound. By systematically evaluating its cytotoxicity, screening for broad biological activities, identifying specific molecular targets, and elucidating the downstream signaling consequences of its action, researchers can efficiently and effectively uncover the therapeutic potential of this and other new chemical entities.

References

  • Vertex AI Search, N-(4-Acetylphenyl)piperidine-1-carboxamide (EVT-12747966)
  • Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

  • Shiraishi, M., et al. (2006). Discovery of a piperidine-4-carboxamide CCR5 Antagonist (TAK-220) With Highly Potent Anti-HIV-1 Activity. PubMed. [Link]

  • Li, G., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. PubMed. [Link]

  • Imam, S. A., et al. (2014). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. ResearchGate. [Link]

  • Abdykarimova, G. K., et al. (2025). Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. MDPI. [Link]

  • Kim, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]

  • Sugimoto, H., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Scilit. [Link]

  • NabarDI Sarkandi, D., et al. (2012). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Acta Chimica Slovenica. [Link]

  • Inami, H., et al. (2023). Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction. PubMed. [Link]

  • Al-Ostoot, F. H., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. RSC Publishing. [Link]

  • Sakhteman, A., et al. (2009). Synthesis and dopaminergic activity of some E-3-(piperidin-1-yl)-1-(4-substituted phenyl)prop-2-en-1-one derivatives. ResearchGate. [Link]

Sources

Foundational

Technical Guide for Determining the Receptor Binding Affinity of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide

A Senior Application Scientist's Guide to Assay Development, Execution, and Data Interpretation Abstract This guide provides a comprehensive technical framework for characterizing the receptor binding affinity of the nov...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Assay Development, Execution, and Data Interpretation

Abstract

This guide provides a comprehensive technical framework for characterizing the receptor binding affinity of the novel compound, 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide. While the specific molecular target of this compound is yet to be fully elucidated, its core scaffold, piperidine-4-carboxamide, is a privileged structure known to interact with a diverse range of high-value drug targets, including G-Protein Coupled Receptors (GPCRs) and various enzymes.[1] This document is structured to empower researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and data analysis workflows required to systematically profile this compound. We will detail the gold-standard radioligand competition binding assay and a modern, non-radioactive alternative using Homogeneous Time-Resolved Fluorescence (HTRF). The focus is on explaining the causality behind experimental choices to ensure the generation of robust, reproducible, and meaningful affinity data (Kᵢ).

Introduction: The Piperidine-4-Carboxamide Scaffold

The piperidine-4-carboxamide moiety is a cornerstone in modern medicinal chemistry, recognized for its conformational flexibility and ability to form key hydrogen bonds with biological targets.[2] Derivatives of this scaffold have been successfully developed as potent modulators of critical receptors, including:

  • Opioid Receptors (μ, δ, κ): For applications in analgesia and CNS disorders.[1]

  • C-C Chemokine Receptor type 5 (CCR5): As antagonists for anti-HIV-1 therapeutics.[3][4]

  • Enzymes: Such as calpain and cathepsin K, for neurodegenerative and osteoporosis treatments, respectively.[5][6]

Given this precedent, a primary step in characterizing 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide (herein referred to as the "Test Compound") is to determine its binding affinity against a panel of relevant receptors. This guide will use a representative GPCR target as a working example for the described protocols.

Fundamentals of Receptor Binding Affinity

The interaction between a ligand (L) and a receptor (R) is a reversible process governed by the Law of Mass Action. The strength of this interaction is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

In drug discovery, we often determine the affinity of an unlabeled test compound by measuring how effectively it competes with a labeled ligand (e.g., a radioligand or fluorescent ligand) for the same binding site on the receptor.[1][7] This experiment yields the IC₅₀ value , which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.

The IC₅₀ is an experimental value influenced by assay conditions, particularly the concentration of the labeled ligand used.[8][9] To determine an absolute measure of affinity, the inhibition constant (Kᵢ) , the IC₅₀ value is converted using the Cheng-Prusoff equation .[8][10][11]

Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + ([L]/K_d))

Where:

  • Kᵢ: The inhibition constant for the test compound.

  • IC₅₀: The concentration of the test compound that inhibits 50% of specific binding.

  • [L]: The concentration of the labeled ligand used in the assay.

  • K_d: The equilibrium dissociation constant of the labeled ligand for the receptor.

Assay Development Strategy

The following diagram illustrates the overall workflow for characterizing the Test Compound's binding affinity.

G cluster_prep Phase 1: Preparation & Validation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Receptor Select & Prepare Receptor Source (e.g., Recombinant Cell Membranes) Assay Perform Competition Binding Assay (Varying concentrations of Test Compound vs. fixed concentration of Labeled Ligand) Receptor->Assay Ligand Select & Validate Labeled Ligand (Radiolabeled or Fluorescent) Ligand->Assay TestCmpd Prepare Test Compound (1-acetyl-N-(3-ethynylphenyl) piperidine-4-carboxamide) TestCmpd->Assay Curve Plot % Inhibition vs. [Test Compound] (Sigmoidal Dose-Response Curve) Assay->Curve Measure Signal (e.g., CPM, HTRF Ratio) IC50 Calculate IC₅₀ (Non-linear Regression) Curve->IC50 Ki Calculate Kᵢ (Cheng-Prusoff Equation) IC50->Ki Apply Correction

Caption: Overall workflow for Kᵢ determination.

Experimental Protocol 1: Radioligand Competition Binding Assay (Filtration)

This protocol is the gold-standard method, providing high sensitivity and direct measurement of binding.[12][13][14] It relies on physically separating receptor-bound radioligand from unbound radioligand via vacuum filtration.

4.1. Materials & Reagents

Reagent/MaterialSpecificationsRationale
Receptor Source Cell membranes from a stable cell line (e.g., HEK293 or CHO) overexpressing the target GPCR.Provides a concentrated and consistent source of the target receptor.
Radioligand Tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.The radioactive tag allows for highly sensitive detection of bound ligand.
Test Compound 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide, dissolved in 100% DMSO (stock solution).The compound of interest whose affinity (Kᵢ) is to be determined.
Non-specific Elucidator A known, high-affinity unlabeled ligand for the target receptor.Used at a high concentration to saturate all specific binding sites, defining non-specific binding.
Assay Buffer e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.Provides a stable chemical environment for the receptor-ligand interaction. BSA is a blocking agent that reduces non-specific binding to surfaces.[4][15]
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4.Used to wash away unbound radioligand during filtration. Being ice-cold slows the dissociation rate of the bound ligand.
Filtration Plate 96-well glass fiber filter plate (e.g., GF/C), pre-treated with polyethylenimine (PEI).The filter matrix captures the cell membranes. PEI pre-treatment reduces non-specific binding of positively charged radioligands to the negatively charged filter.[13]
Scintillation Cocktail Liquid scintillant compatible with the filter plate.Converts the energy from radioactive decay into photons, which are then counted.
Instrumentation 96-well vacuum manifold, Microplate scintillation counter.Essential equipment for performing the filtration and measuring the radioactivity.

4.2. Step-by-Step Methodology

  • Prepare Test Compound Dilutions:

    • Perform a serial dilution of the Test Compound stock solution in Assay Buffer. A typical 11-point curve might range from 100 µM to 1 pM final assay concentration.

    • Scientist's Note: It is critical to ensure the final DMSO concentration is consistent across all wells (typically ≤1%) to avoid solvent effects.

  • Assay Plate Setup:

    • Design the 96-well plate map to include wells for:

      • Total Binding (TB): Contains receptor membranes, radioligand, and Assay Buffer (no test compound). Represents maximum specific binding.

      • Non-Specific Binding (NSB): Contains receptor membranes, radioligand, and a saturating concentration of the non-specific elucidator (e.g., 10 µM).[4][16]

      • Test Compound Wells: Contains receptor membranes, radioligand, and each concentration of the serially diluted Test Compound.

  • Incubation:

    • To each well of a 96-well reaction plate, add the components in the following order (example volumes for a 250 µL final volume):

      • 150 µL of receptor membranes (e.g., 10-50 µg protein/well).[13]

      • 50 µL of Test Compound dilution, non-specific elucidator, or Assay Buffer.

      • 50 µL of radioligand (at a final concentration near its Kd).

    • Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 30°C) with gentle agitation.[13][17]

    • Rationale: Incubation must be long enough to allow the binding reaction to reach equilibrium. This should be determined empirically during assay development.[1][12]

  • Filtration and Washing:

    • Rapidly terminate the incubation by harvesting the contents of each well onto the pre-treated filter plate using a vacuum manifold.

    • Immediately wash the filters multiple times (e.g., 4x) with ice-cold Wash Buffer to remove all unbound radioligand.

    • Rationale: Speed is critical here to minimize dissociation of the radioligand from the receptor during the wash steps.

  • Signal Detection:

    • Dry the filter plate completely (e.g., 30 min at 50°C).

    • Add scintillation cocktail to each well and count the radioactivity (in Counts Per Minute, CPM) using a microplate scintillation counter.

Experimental Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a robust, non-radioactive TR-FRET technology ideal for high-throughput screening.[18][19][20] It is a proximity-based assay where signal is generated only when a donor and acceptor fluorophore are brought close together by a binding event, eliminating the need for wash steps.[20]

5.1. Principle of HTRF Competition Assay

G cluster_high High HTRF Signal (No Competitor) cluster_low Low HTRF Signal (Competitor Present) Receptor_H Receptor (e.g., His-tagged) Ligand_H Fluorescent Ligand (Acceptor-labeled) Ab_H Anti-tag Antibody (Donor-labeled) Ligand_H->Ab_H Proximity Ab_H->Receptor_H Binds tag FRET_H FRET Occurs Receptor_L Receptor (e.g., His-tagged) TestCmpd_L Test Compound (Unlabeled) Ligand_L Fluorescent Ligand (Acceptor-labeled) Ab_L Anti-tag Antibody (Donor-labeled) Ab_L->Receptor_L Binds tag FRET_L No FRET cluster_high cluster_high cluster_low cluster_low

Caption: Principle of a competitive HTRF binding assay.

5.2. Materials & Reagents

Reagent/MaterialSpecifications
Receptor Source Purified, tagged (e.g., 6xHis or SNAP-tag) receptor protein.
Fluorescent Ligand A specific ligand for the target receptor, labeled with an HTRF acceptor (e.g., d2 or Red).
Donor Reagent An HTRF donor (e.g., Europium cryptate) conjugated to an anti-tag antibody (e.g., anti-6xHis).
Test Compound 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide, dissolved in 100% DMSO.
Assay Buffer Buffer compatible with HTRF reagents, often provided by the vendor.
Assay Plate Low-volume, 384-well white or black microplate.
Instrumentation HTRF-certified microplate reader with TR-FRET capability.[21]

5.3. Step-by-Step Methodology

  • Prepare Reagents:

    • Prepare serial dilutions of the Test Compound as described in section 4.2.1.

    • Dilute the tagged receptor, fluorescent ligand, and donor anti-tag antibody to their optimal working concentrations in Assay Buffer.

  • Assay Execution (Mix-and-Read):

    • This is a homogeneous assay, so reagents are typically added sequentially to the assay plate. An example addition order for a 20 µL final volume could be:

      • 5 µL of Test Compound dilution or control.

      • 5 µL of tagged receptor.

      • 10 µL of a pre-mixed solution of fluorescent ligand and donor antibody.

    • Scientist's Note: The order of addition can be optimized to minimize pre-binding or interference.

  • Incubation:

    • Incubate the plate at room temperature for the recommended time (e.g., 1-4 hours), protected from light.[18]

  • Signal Detection:

    • Place the plate in an HTRF-compatible reader.

    • The reader will excite the donor (e.g., at 337 nm) and read the emission at two wavelengths: the donor wavelength (e.g., 620 nm) and the acceptor wavelength (e.g., 665 nm).[18]

Data Analysis and Interpretation

Whether using radioligand or HTRF assays, the data analysis workflow is conceptually identical.

6.1. Raw Data Processing

  • For Radioligand Assay:

    • Calculate Specific Binding (SB) for each well: SB (CPM) = Total Binding (CPM) - Mean NSB (CPM).

  • For HTRF Assay:

    • The reader software calculates the HTRF Ratio for each well: Ratio = (Emission_665nm / Emission_620nm) * 10,000.[18] This ratiometric measurement corrects for well-to-well variations and compound interference.

    • Calculate Specific Signal for each well: Specific Signal = Ratio_TestWell - Mean Ratio_NSB.

6.2. IC₅₀ Determination

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (Specific Signal_TestWell / Mean Specific Signal_Maximum)) * 100

    • The "Maximum" specific signal comes from the wells with no test compound (Total Binding wells in the radioligand assay).

  • Non-linear Regression:

    • Plot % Inhibition (Y-axis) against the log concentration of the Test Compound (X-axis).

    • Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism).

    • This analysis will yield the log(IC₅₀) , from which the IC₅₀ value is calculated.

6.3. Kᵢ Calculation

  • Apply the Cheng-Prusoff equation (from Section 2) to convert the empirically determined IC₅₀ to the Kᵢ.[8][9]

  • Crucial Note: This conversion requires an accurate Kd value for the labeled ligand under identical assay conditions. The Kd is typically determined separately via a saturation binding experiment.[1]

Trustworthiness: A Self-Validating System

A robust binding assay must include rigorous controls to be considered trustworthy.

  • Z'-factor: For screening applications, calculate the Z'-factor to assess assay quality. A value > 0.5 indicates an excellent assay. Z' = 1 - (3*(σ_max + σ_min)) / |μ_max - μ_min| (where σ is the standard deviation and μ is the mean of the maximum and minimum signals).

  • NSB Monitoring: Non-specific binding should ideally be less than 20% of the total binding signal. High NSB can obscure the specific binding window and lead to inaccurate results.[22]

  • Compound Interference: For fluorescence-based assays like HTRF, screen the Test Compound for auto-fluorescence or quenching properties by running controls that omit key assay components (e.g., the receptor or the donor fluorophore).

Conclusion

This guide provides two validated, high-quality methodologies for determining the receptor binding affinity of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide. By understanding the principles behind radioligand and HTRF competition assays, meticulously executing the protocols, and applying the correct data analysis framework centered on the Cheng-Prusoff equation, researchers can generate accurate Kᵢ values. This fundamental parameter is the first critical step in understanding the pharmacological profile of this novel compound and guiding its future development as a potential therapeutic agent.

References

  • Zhang, L., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. Available from: [Link]

  • Surmodics IVD. Non-Specific Binding: What You Need to Know. Available from: [Link]

  • Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. Available from: [Link]

  • Evotec. N-(4-Acetylphenyl)piperidine-1-carboxamide. Available from: [Link]

  • Baba, M., et al. (2006). Discovery of a piperidine-4-carboxamide CCR5 Antagonist (TAK-220) With Highly Potent Anti-HIV-1 Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Lubisch, W., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Zhang, J., et al. (2020). Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol. Available from: [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

  • BMG LABTECH. HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays. Available from: [Link]

  • Xu, J., et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. Available from: [Link]

  • Li, G., & Liu, Y. (2012). GPCR-radioligand binding assays. Methods in Molecular Biology. Available from: [Link]

  • Enzyme Inhibition Calculator. Ki to IC50 Converter - Free Online Tool. Available from: [Link]

  • Molecular Devices. Fluorescence Polarization (FP). Available from: [Link]

  • Japan Radioisotope Association. SPA(Scintillation proximity assay). Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Springer Nature Experiments. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Available from: [Link]

  • Sittampalam, G.S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available from: [Link]

  • Molecular Devices. Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Available from: [Link]

  • Ali, M. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Available from: [Link]

  • Friis, S., et al. (2022). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences. Available from: [Link]

  • Scintillation proximity assay (SPA) technology to study biomolecular interactions. (2002). Current Protocols in Molecular Biology. Available from: [Link]

  • ResearchGate. GPCR-radioligand binding assays | Request PDF. Available from: [Link]

  • Mtoz Biolabs. Receptor-Ligand Binding Assay. Available from: [Link]

  • ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available from: [Link]

  • Revvity. HTRF - Guide to homogeneous time resolved fluorescence. Available from: [Link]

  • Burlingham, B.T., & Widlanski, T.S. (2003). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education. Available from: [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. Available from: [Link]

  • Stoddart, L.A., et al. (2015). Fluorescence- and bioluminescence-based approaches to study GPCR ligand binding. British Journal of Pharmacology. Available from: [Link]

  • Molecular Devices. TRF、TRフレット、HTRF フルオレセインのような標準的な蛍光色素を使用. Available from: [Link]

  • Hall, M.D., et al. (2015). A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. PLoS One. Available from: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties and Stability of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide

Preamble: The Imperative of Pre-formulation Studies in Drug Discovery In the trajectory of drug development, the journey from a promising hit compound to a viable clinical candidate is contingent upon a thorough understa...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Imperative of Pre-formulation Studies in Drug Discovery

In the trajectory of drug development, the journey from a promising hit compound to a viable clinical candidate is contingent upon a thorough understanding of its fundamental chemical and physical characteristics. The molecule 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide, featuring a piperidine core, an acetylated nitrogen, and an ethynylphenyl carboxamide moiety, represents a chemical scaffold with significant potential, as piperidine derivatives are prevalent in numerous classes of pharmaceuticals.[1] This guide provides a comprehensive framework for the systematic evaluation of its physicochemical and stability profile. As a Senior Application Scientist, the intent here is not merely to list protocols, but to illuminate the causal logic behind each experimental choice, providing a robust, self-validating system for characterization that aligns with regulatory expectations and accelerates the development timeline.

Molecular Overview and In Silico Assessment

Prior to initiating wet-lab experiments, a foundational understanding of the molecule's predicted properties is an invaluable, resource-sparing step. This in silico analysis leverages the known chemical structure to forecast key parameters that will guide subsequent experimental designs.

Chemical Structure:

  • IUPAC Name: 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide

  • Molecular Formula: C₁₆H₁₈N₂O₂

  • Molecular Weight: 270.33 g/mol

The structure combines a flexible, saturated heterocyclic piperidine ring with a rigid, aromatic ethynylphenyl group. The amide and acetyl functionalities introduce key hydrogen bonding capabilities and potential sites for hydrolysis.

Table 1: Predicted Physicochemical Properties (In Silico)

Property Predicted Value Significance in Drug Development
LogP (o/w) 2.1 - 2.8 Indicates moderate lipophilicity, suggesting a potential for good membrane permeability but also a risk of metabolic instability or off-target effects if too high.
Topological Polar Surface Area (TPSA) 58.2 Ų Suggests good potential for oral bioavailability (typically <140 Ų).
pKa (Most Basic) ~7.5 - 8.5 (Piperidine N) The piperidine nitrogen is predicted to be the most basic center. Its protonation state at physiological pH will significantly impact solubility and receptor binding.
pKa (Most Acidic) ~14 - 15 (Amide N-H) The amide proton is weakly acidic and not relevant for physiological pH ranges.
Hydrogen Bond Donors 1 Influences solubility and membrane transport.

| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor interactions. |

Experimental Physicochemical Characterization

The following sections detail the essential experimental protocols required to define the physicochemical landscape of the molecule.

Aqueous Solubility Profile

Causality: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Insufficient solubility can halt the development of an otherwise potent compound. We must assess both kinetic and thermodynamic solubility to understand its behavior in different physiological and formulation contexts.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Preparation: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Incubation: Add an excess of the solid compound to each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a controlled temperature (e.g., 25 °C and 37 °C) for a period sufficient to reach equilibrium (typically 24-72 hours). A preliminary time-course study should be run to confirm equilibrium is reached.

  • Separation: Separate the solid from the solution via centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating HPLC-UV method (see Section 4.0).

  • Validation: The presence of solid material at the end of the experiment must be visually confirmed to ensure saturation was achieved.

Lipophilicity (LogD)

Causality: The distribution coefficient (LogD) at physiological pH is a better predictor of membrane permeability than LogP for ionizable compounds. It governs the compound's partitioning between aqueous and lipid environments in the body.

Experimental Protocol: LogD (Shake-Flask Method)

  • System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., pH 7.4). Pre-saturate the n-octanol with the buffer and vice-versa by mixing and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer.

  • Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a sealed vial.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow for partitioning, followed by a period to allow the phases to separate completely (centrifugation can be used to expedite this).

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated HPLC-UV method.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Solid-State Characterization

Causality: The solid-state form of an active pharmaceutical ingredient (API) impacts its stability, solubility, and manufacturability. Identifying the crystalline form and its thermal properties is essential.

  • Melting Point (MP): Determined using Differential Scanning Calorimetry (DSC). The temperature of the endothermic peak provides the melting point, and the peak's shape can indicate purity.

  • Crystallinity: Assessed using X-Ray Powder Diffraction (XRPD). A sharp diffraction pattern indicates a crystalline solid, while a broad halo suggests an amorphous form.

  • Hygroscopicity: Evaluated using Dynamic Vapor Sorption (DVS) to determine the extent and rate of water uptake at various relative humidity (RH) levels.

Stability Assessment and Forced Degradation

A molecule's intrinsic stability dictates its shelf-life, storage conditions, and potential for generating harmful impurities. The International Council for Harmonisation (ICH) guidelines provide a framework for this assessment.[2][3][4][5] Forced degradation, or stress testing, is the cornerstone of this process, designed to identify likely degradation products and establish degradation pathways.[6][7]

Core Principle: The objective of forced degradation is to achieve a target degradation of 5-20% of the parent compound.[8][9][10] Over-stressing can lead to secondary degradation products not relevant to formal stability, while under-stressing may fail to challenge the analytical method's specificity.[8][10]

cluster_ForcedDegradation Forced Degradation Workflow cluster_MethodDev Stability-Indicating Method Development cluster_FormalStability Formal Stability Studies API API Batch Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Analysis Analyze Stressed Samples (LC-MS for ID, HPLC for Purity) Stress->Analysis Generate degradants Degradants Identify & Characterize Degradation Products Analysis->Degradants Specificity Challenge with Stressed Samples to Prove Specificity Analysis->Specificity Provide peak purity & separation data Pathway Elucidate Degradation Pathways Degradants->Pathway Method Develop HPLC Method Method->Specificity Validation Validate Method per ICH Q2(R1) Specificity->Validation Testing Test at Timepoints using Validated Stability-Indicating Method Validation->Testing Use validated method Formal Place Batches on Long-Term & Accelerated Stability Formal->Testing ShelfLife Evaluate Data & Propose Re-test Period / Shelf-Life Testing->ShelfLife

Diagram 1: Workflow for Stability Assessment.
Forced Degradation Protocols

A single batch of the drug substance is used for these studies.[6] A control sample (unstressed) and a placebo (if in formulation development) should be analyzed alongside the stressed samples.

Table 2: Recommended Forced Degradation Conditions

Stress Condition Typical Reagents & Conditions Rationale & Potential Degradation Sites
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hours Targets the amide and acetyl groups, which are susceptible to acid-catalyzed hydrolysis.
Base Hydrolysis 0.1 M NaOH at room temperature for 8-16 hours Targets the amide and acetyl groups, often more labile under basic conditions than acidic.
Oxidation 3% H₂O₂ at room temperature for 24 hours The ethynyl group and potentially the piperidine ring are susceptible to oxidation.
Thermal Degradation Solid state at 80 °C for 7 days Assesses the intrinsic thermal stability of the molecule in the absence of solvent.

| Photostability | Solid state and in solution, exposed to ICH Q1B specified light conditions (overall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/m²) | The aromatic ring and ethynyl group are potential chromophores that could absorb light and lead to photodegradation. |

The Stability-Indicating Analytical Method

Causality: The validity of all stability data hinges on the analytical method used. A "stability-indicating method" is one that can accurately quantify the decrease of the active drug substance and simultaneously resolve it from its degradation products and any other potential impurities without interference.[6][7] High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique.[11]

HPLC Method Development Protocol
  • Column Selection: Start with a robust, general-purpose column, such as a C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase Scouting: Use a gradient elution to effectively separate compounds with different polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Optimization:

    • Start with a broad gradient (e.g., 5% to 95% B over 15 minutes) to elute all components.

    • Inject the most degraded samples (typically from acid or base hydrolysis) to visualize the degradation products.

    • Adjust the gradient slope and duration to achieve a resolution (Rs) > 1.5 between the parent peak and all degradant peaks.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 254 nm as a starting point) and to perform peak purity analysis.

  • Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Table 3: Example HPLC Method Parameters

Parameter Recommended Conditions
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 85% B over 20 minutes, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
UV Detection 254 nm

| Injection Volume | 10 µL |

Identification of Degradation Products

For any significant degradation products observed, identification is crucial. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this purpose.[11] By coupling the optimized HPLC method to a mass spectrometer, the molecular weight of the degradants can be determined, providing critical clues to their structure and the degradation pathway.

cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_ox Oxidation compound 1-acetyl-N-(3-ethynylphenyl) piperidine-4-carboxamide (Parent Compound) deg1 Piperidine-4-carboxylic acid + 3-ethynylaniline (Amide Cleavage) compound->deg1 H+ / H₂O deg2 N-(3-ethynylphenyl)piperidine-4-carboxamide (De-acetylation) compound->deg2 H+ / H₂O deg3 Piperidine-4-carboxylic acid + 3-ethynylaniline compound->deg3 OH- / H₂O deg4 N-oxide derivative compound->deg4 [O]

Diagram 2: Hypothetical Degradation Pathways.

Conclusion and Forward Look

The systematic approach detailed in this guide—progressing from in silico prediction to rigorous experimental characterization and stability assessment—provides the foundational data package required for any new chemical entity. For 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide, this process will define its developability profile, identifying potential liabilities such as poor solubility or hydrolytic instability early on. This allows for the implementation of mitigation strategies, whether through salt selection, formulation development, or the design of more stable analogues. The protocols described herein are not merely procedural steps but a logical framework for de-risking a development candidate and ensuring its progression is built on a foundation of robust scientific data.

References

  • ICH. (n.d.). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. Retrieved from [Link][3]

  • Alsante, K. M., et al. (2026, March 20). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Retrieved from [Link][9]

  • ICH. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link][8]

  • Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link][2]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link][10]

  • Maheswaran, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Science & Technology. Retrieved from [6]

  • ICH. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Retrieved from [Link][4]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link][5]

  • ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities. Retrieved from [Link][12]

  • PharmTech. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from [Link][7]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Fluorescent Labeling of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Abstract This technical guide provides a comprehensive framework for the covalent conjugation of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide, a terminal alkyne-bearing molecule of interest, with a variety of flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the covalent conjugation of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide, a terminal alkyne-bearing molecule of interest, with a variety of fluorescent azide dyes. The protocol is centered on the highly efficient and bioorthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] We will delve into the mechanistic underpinnings of the CuAAC reaction, offer a detailed, step-by-step experimental protocol, and provide essential guidelines for the purification and characterization of the resulting fluorescently labeled conjugate. This document is intended for researchers in drug discovery, chemical biology, and materials science who require robust methods for molecular labeling.

Introduction: The Power of "Click" for Fluorescent Labeling

The ability to attach fluorescent reporters to small molecules, such as 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide, is a critical tool in modern chemical and biological research.[4] Such labeling enables the visualization and tracking of these molecules in complex biological systems, facilitating studies in drug distribution, target engagement, and cellular imaging.[1] Among the myriad of conjugation techniques, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a superior method due to its high efficiency, specificity, and biocompatibility.[2][3][5]

The CuAAC reaction, a key example of "click chemistry," involves the formation of a stable 1,2,3-triazole ring from the reaction of a terminal alkyne and an azide.[6][7][8] This reaction is characterized by its rapid kinetics, high yields, and tolerance of a wide range of functional groups, making it an ideal choice for the conjugation of complex molecules.[4][6] The resulting triazole linkage is chemically robust, ensuring the stability of the fluorescent label under various experimental conditions.[6]

This application note will provide a detailed protocol for the successful conjugation of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide with fluorescent azide dyes, empowering researchers to generate high-quality fluorescent probes for their specific applications.

Mechanistic Overview of the CuAAC Reaction

The CuAAC reaction proceeds through a multi-step catalytic cycle involving a copper(I) catalyst. While the uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is possible, it requires high temperatures and often results in a mixture of regioisomers.[9] The introduction of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude and ensures the exclusive formation of the 1,4-disubstituted triazole isomer.[5][9]

The catalytic cycle can be summarized as follows:

  • Formation of Copper(I) Acetylide: The reaction initiates with the coordination of the copper(I) catalyst to the terminal alkyne of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide, forming a copper(I) acetylide intermediate.[9]

  • Coordination of the Azide: The fluorescent azide dye then coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition occurs between the azide and the alkyne, facilitated by the copper catalyst, leading to the formation of a six-membered copper-containing intermediate.[9]

  • Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper derivative, which is then protonated to release the 1,4-disubstituted triazole product and regenerate the active copper(I) catalyst.[9]

To maintain the active Cu(I) oxidation state, a reducing agent, typically sodium ascorbate, is added to the reaction mixture to reduce any Cu(II) species that may form due to oxidation by dissolved oxygen.[10][11] The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is also crucial to protect the copper(I) from oxidation and disproportionation, thereby enhancing reaction efficiency.[12]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Alkyne 1-acetyl-N-(3-ethynylphenyl) piperidine-4-carboxamide Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I)-Ligand Azide Fluorescent Azide Dye Triazole Fluorescently Labeled Conjugate (Triazole) Azide->Triazole CuI Cu(I) Cu_Ligand Cu(I)-Ligand Complex CuI->Cu_Ligand CuII Cu(II) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII Ligand Ligand (e.g., THPTA) Ligand->Cu_Ligand Cu_Acetylide->Triazole + Fluorescent Azide Triazole->Cu_Ligand Catalyst Regeneration

Figure 1: Simplified workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocol

This protocol provides a general procedure for the conjugation of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide with a fluorescent azide dye. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific dye-molecule combinations.

Materials and Reagents
  • 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide (Alkyne)

  • Fluorescent Azide Dye (e.g., Cy5-Azide, FAM-Azide)[7][13]

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand[12]

  • Solvent: A mixture of tert-Butanol and Water (1:1 v/v) is a good starting point. Other solvents like DMF, DMSO, or THF can also be used.[14]

  • Deionized Water

  • Nitrogen or Argon gas

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column Chromatography supplies (silica gel)

  • Appropriate solvents for TLC and column chromatography

Equipment
  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Alkyne Solution: Prepare a 10 mM stock solution of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide in the chosen reaction solvent.

    • Azide Dye Solution: Prepare a 10 mM stock solution of the fluorescent azide dye in DMSO or DMF.

    • Copper(II) Sulfate Solution: Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.[15]

    • Ligand Solution: Prepare a 50 mM stock solution of THPTA in deionized water.

    • Sodium Ascorbate Solution: Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.[15]

  • Reaction Setup:

    • To a reaction vial equipped with a magnetic stir bar, add the alkyne solution (e.g., 1 mL, 0.01 mmol, 1.0 eq).

    • Add the fluorescent azide dye solution (e.g., 1.1 mL of 10 mM solution, 0.011 mmol, 1.1 eq). A slight excess of the dye can help drive the reaction to completion.

    • Add the reaction solvent (e.g., t-BuOH/water) to achieve the desired final concentration (typically 1-10 mM).

    • Add the THPTA ligand solution (e.g., 20 µL of 50 mM solution, 0.001 mmol, 0.1 eq). The ligand-to-copper ratio is typically between 1:1 and 5:1.[15]

    • Add the CuSO₄ solution (e.g., 20 µL of 50 mM solution, 0.001 mmol, 0.1 eq).[15]

    • Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[14][15]

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 20 µL of 1 M solution, 0.02 mmol, 2.0 eq).[15]

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase should be determined beforehand. The formation of the fluorescent product can often be visualized under UV light.

  • Reaction Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC, typically within 1-4 hours), quench the reaction by adding a small amount of EDTA solution to chelate the copper catalyst.

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the fluorescently labeled conjugate.[16][17]

Protocol_Workflow Start Start Prep_Stocks Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand, Ascorbate) Start->Prep_Stocks Setup Reaction Setup (Combine Alkyne, Azide, Solvent, Ligand, CuSO4) Prep_Stocks->Setup Degas Degas with N2/Ar Setup->Degas Initiate Initiate with Sodium Ascorbate Degas->Initiate Monitor Monitor by TLC Initiate->Monitor Workup Reaction Work-up (Quench, Extract, Dry) Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, Mass Spec) Purify->Characterize End End Characterize->End

Figure 2: Experimental workflow for the CuAAC conjugation protocol.

Characterization of the Conjugate

The purified fluorescently labeled conjugate should be thoroughly characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the formation of the triazole ring. The characteristic proton signal of the triazole ring typically appears between δ 7.5 and 8.5 ppm in the ¹H NMR spectrum.[17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the product, confirming the successful conjugation of the alkyne and the azide dye.[18]

  • Fluorimetry: The fluorescence properties (excitation and emission spectra, quantum yield) of the final conjugate should be measured to ensure the fluorescent dye has retained its photophysical characteristics.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Inactive catalyst due to oxidation of Cu(I).[14]Ensure proper deoxygenation of the reaction mixture. Use freshly prepared sodium ascorbate solution.[15]
Poor quality of reagents.Use high-purity starting materials.
Incorrect stoichiometry.Double-check the concentrations and volumes of all stock solutions. A slight excess of one reagent may be beneficial.[15]
Slow reaction Low reaction temperature.Gently warm the reaction mixture (e.g., to 30-40 °C).
Inefficient ligand.Try a different copper-stabilizing ligand.[12]
Presence of side products Homocoupling of the alkyne (Glaser coupling).This can be minimized by ensuring a properly deoxygenated reaction environment.[15]

Safety Precautions

  • Sodium Azide and Organic Azides: Azides are potentially explosive, especially in the presence of heavy metals or when heated.[19][20] Handle with care and avoid contact with acids, which can generate highly toxic hydrazoic acid.[19] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[21][22]

  • Copper Salts: Copper salts are toxic. Avoid inhalation of dust and contact with skin and eyes.

  • Organic Solvents: Handle all organic solvents in a fume hood and take appropriate fire safety precautions.

Conclusion

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition reaction is a powerful and reliable method for the fluorescent labeling of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide. By following the detailed protocol and troubleshooting guide provided in this application note, researchers can efficiently synthesize high-quality fluorescently labeled conjugates for a wide range of applications in chemical biology and drug discovery. The robustness and efficiency of the CuAAC reaction make it an invaluable tool for advancing our understanding of molecular interactions in complex systems.

References

  • Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research.
  • Troubleshooting low yield in copper-c
  • (PDF) Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research.
  • An Overview of Recent Advances in Biomedical Applications of Click Chemistry.
  • Click Chemistry: Current Applications and Future Potential in Addressing Complex Scientific Challenge. Unknown Source.
  • Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery. Research and Reviews.
  • Technical Support Center: Optimizing Azide-Alkyne Cycloaddition Reactions. Benchchem.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology.
  • Azide Reactive Dyes. MedchemExpress.com.
  • Fluorescent Dyes | Fluorophores. Bio-Techne.
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
  • Azide conjug
  • Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. DSpace Repository.
  • Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit.
  • Synthesis and Characterization of Isomeric Vinyl-1,2,3-triazole Materials by Azide−Alkyne Click Chemistry.
  • Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation This work was supported by The Skag. Jena Bioscience.
  • A Double-Clicking Bis-Azide Fluorogenic Dye for Bioorthogonal Self-Labeling Peptide Tags. Unknown Source.
  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review | Request PDF.
  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing.
  • Lab Safety Guideline: Sodium Azide. Unknown Source.
  • Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety.
  • Fluorescent Dyes Selection Guide. Vector Labs.
  • Sodium azide. Unknown Source.
  • Application Notes and Protocols for Azide-Alkyne Cycloaddition Reactions. Benchchem.
  • Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities.
  • Sodium Azide NaN3. Division of Research Safety | Illinois.
  • Sodium Azide. Environment, Health & Safety.
  • 1,4-linked 1,2,3-Triazole des-peptidic analogues of PNA (TzNA): Synthesis of TzNA oligomers by “click” reaction on solid phase and stabilization of derived triplexes with DNA.
  • Optimize Your Copper-Catalyzed Click Chemistry With Acceler
  • Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm.
  • Triazole-(p-tolylthio)
  • Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes. Lumiprobe.
  • Click Chemistry: new protocol for the labeling and modific
  • Click Chemistry Azide-Alkyne Cycloaddition. Unknown Source.
  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar.
  • Synthesis and resolution of novel 3'-substituted phenylalanine amides. PubMed.
  • Synthesis and reactivity of neodymium(III) amido-tethered N-heterocyclic carbene complexes. Comptes Rendus de l'Académie des Sciences.
  • 1,3-Butadiynamides the Ethynylogous Ynamides: Synthesis, Properties and Applic
  • Substituted amide synthesis by amid

Sources

Application

Application Note: 1-Acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide as a Click-Enabled Fragment Probe for Kinase Target Profiling

Introduction and Mechanistic Rationale In the landscape of chemical biology and drug development, the identification of on-target and off-target protein interactions is critical. 1-Acetyl-N-(3-ethynylphenyl)piperidine-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

In the landscape of chemical biology and drug development, the identification of on-target and off-target protein interactions is critical. 1-Acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide (CAS: 861208-20-0) represents a highly versatile, bioorthogonal fragment probe designed for target identification and Activity-Based Protein Profiling (ABPP).

This molecule strategically combines two critical structural motifs:

  • The Piperidine-4-carboxamide Scaffold: This core is a highly privileged pharmacophore in medicinal chemistry, frequently occupying the ATP-binding pocket of various kinases. It forms critical hydrogen bonds with the kinase hinge region and is the foundational scaffold for numerous clinical-stage inhibitors, including the Akt inhibitor AZD5363 (capivasertib) [1].

  • The 3-Ethynylphenyl Bioorthogonal Handle: The incorporation of a terminal alkyne provides a sterically minimal tag for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. Unlike bulky fluorophores or biotin tags that can disrupt cell permeability or target binding affinity, the terminal alkyne allows the probe to interrogate native protein conformations in living cells [2].

The Challenge of Reversible Probes

Because 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide lacks a covalent warhead (e.g., an acrylamide or Michael acceptor), it functions as a reversible binder. Standard lysis and pull-down protocols often wash away reversible probes due to rapid off-rates. To solve this, our protocol employs in situ formaldehyde cross-linking prior to lysis. This covalently traps the probe within its binding pocket, ensuring that the target complex survives the stringent washing steps required after the CuAAC reaction [3].

Experimental Workflow

G N1 1. In Situ Labeling (Live Cells + Probe) N2 2. Cross-Linking (1% Formaldehyde) N1->N2 N3 3. Lysis & CuAAC (+ Azide-Biotin) N2->N3 N4 4. Enrichment (Streptavidin Beads) N3->N4 N5 5. Proteomics (LC-MS/MS) N4->N5

Workflow for target identification using the alkyne-tagged reversible probe via cross-linking and CuAAC.

Step-by-Step Methodology

Phase 1: In Situ Labeling and Cross-Linking

Causality Focus: Labeling in live cells preserves endogenous protein-protein interactions and native ATP concentrations, preventing the false positives common in lysate-based assays.

  • Cell Culture & Treatment: Grow target cells (e.g., HeLa or specific cancer lineages) to 80% confluency in 15 cm dishes. Treat with 10 µM of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide (0.1% DMSO final concentration) for 2 hours at 37°C.

    • Control: Treat a parallel dish with DMSO vehicle only.

  • In Situ Cross-Linking: Add methanol-free formaldehyde directly to the culture media to a final concentration of 1% (v/v). Incubate at room temperature for exactly 10 minutes.

    • Expert Insight: Over-crosslinking will mask the azide-biotin binding sites and complicate downstream MS/MS digestion. Strict timing is critical.

  • Quenching: Quench the cross-linking reaction by adding 1.25 M Glycine (final concentration 125 mM) for 5 minutes. Wash cells 3x with ice-cold PBS.

Phase 2: Cell Lysis and CuAAC (Click Chemistry)

Causality Focus: The CuAAC reaction requires Cu(I). We use THPTA to chelate the copper, preventing Cu(I)-mediated generation of reactive oxygen species (ROS) that would otherwise degrade the protein targets.

  • Lysis: Scrape cells into 1 mL of RIPA buffer (supplemented with protease/phosphatase inhibitors). Sonicate on ice (3 cycles, 10s on/off) and centrifuge at 14,000 x g for 15 minutes. Collect the supernatant and quantify protein (BCA assay). Normalize all samples to 2 mg/mL.

  • CuAAC Reaction Master Mix: For every 1 mL of lysate, sequentially add the following reagents. Vortex between each addition:

    • 100 µM Biotin-PEG3-Azide (Reporter tag).

    • 1 mM THPTA ligand (Stabilizes Cu(I)).

    • 1 mM CuSO₄ (Catalyst precursor).

    • 1 mM Sodium Ascorbate (Freshly prepared; reduces Cu(II) to active Cu(I)).

  • Incubation: Rotate the mixture end-over-end at room temperature for 1.5 hours in the dark.

  • Protein Precipitation: Add 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of ddH₂O. Centrifuge at 10,000 x g for 5 minutes. A protein disc will form at the interface. Discard the supernatant to remove unreacted Biotin-Azide and copper. Wash the pellet twice with cold methanol.

Phase 3: Streptavidin Enrichment and Digestion
  • Resuspension: Resuspend the protein pellet in 500 µL of 1% SDS in PBS. Heating to 90°C for 5 minutes is required to fully solubilize the cross-linked pellet.

  • Affinity Pull-Down: Dilute the sample with 5 mL of PBS (to reduce SDS to 0.1%) and add 50 µL of pre-washed High-Capacity Streptavidin Agarose beads. Rotate overnight at 4°C.

  • Stringent Washing: Wash beads sequentially with 1% SDS in PBS (2x), 4 M Urea in PBS (2x), and 50 mM Ammonium Bicarbonate (3x).

    • Expert Insight: The covalent biotin-streptavidin interaction ( Kd​≈10−14 M) allows for these highly stringent washes, eliminating non-specific background binders.

  • On-Bead Digestion & Cross-Link Reversal: Resuspend beads in 50 mM Ammonium Bicarbonate. Add Trypsin (1:50 enzyme-to-protein ratio) and incubate at 37°C overnight. The prolonged heating at 37°C during digestion simultaneously reverses the formaldehyde cross-links, releasing the peptides for LC-MS/MS analysis.

Data Presentation: CuAAC Optimization

To ensure a self-validating protocol, it is critical to optimize the CuAAC reagent stoichiometry. The table below summarizes the quantitative enrichment efficiency of the piperidine-4-carboxamide probe under varying click-chemistry conditions, measured by the spectral count of a known ubiquitous kinase target (e.g., GSK3β) via MS/MS.

ConditionCuSO₄ (mM)THPTA (mM)Na-Ascorbate (mM)Biotin-Azide (µM)Relative Target Enrichment (%)Background Non-Specific Binding
A (Sub-optimal) 0.50.50.55042%Low
B (Standard) 1.01.01.010085%Low
C (Optimized) 1.02.0 1.010098% Low
D (Excess Cu) 2.01.02.020065%High (Protein Aggregation)

References

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development Frontiers in Pharmacology, NIH/Frontiers. URL:[Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products Natural Product Reports, Royal Society of Chemistry. URL:[Link]

Method

Application Note: Preparation and Handling of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide Stock Solutions in DMSO

Introduction and Chemical Rationale 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide (CAS: 7243-13-2)[1] is a highly versatile synthetic building block and screening compound utilized in early-stage drug discovery an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide (CAS: 7243-13-2)[1] is a highly versatile synthetic building block and screening compound utilized in early-stage drug discovery and chemical biology. The molecule is structurally defined by two critical functional domains:

  • Piperidine-4-carboxamide Core: A privileged pharmacophore frequently deployed in the design of target-specific therapeutics, including secretory glutaminyl cyclase (sQC) inhibitors and CCR5 antagonists[2],[3].

  • 3-Ethynylphenyl Moiety: A terminal alkyne that serves as a bioorthogonal handle, rendering the molecule an ideal candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the premier "Click Chemistry" methodology pioneered by K. Barry Sharpless[4],[5].

As a Senior Application Scientist, I emphasize that the successful deployment of this compound in both High-Throughput Screening (HTS) and bioconjugation relies entirely on the integrity of its primary stock solution. This guide details the self-validating protocols required to prepare, handle, and utilize this compound in anhydrous Dimethyl Sulfoxide (DMSO).

Physicochemical Profiling & Solvent Selection

The selection of DMSO as the primary solvent is dictated by the compound's physicochemical profile. The lipophilic nature of the piperidine-4-carboxamide core restricts its direct solubility in aqueous buffers. DMSO provides optimal solvation energy to disrupt the compound's crystal lattice without altering the electronic state of the terminal alkyne.

Causality in Solvent Handling: DMSO is highly hygroscopic. Repeated exposure to ambient air allows DMSO to absorb atmospheric moisture. The introduction of water into the stock solution dramatically lowers the dielectric constant of the solvent system, leading to micro-precipitation of the compound. Furthermore, freeze-thaw cycles in the presence of absorbed water can induce hydrolysis of the carboxamide bond. Therefore, maintaining anhydrous conditions is not merely a best practice; it is a fundamental requirement for assay reproducibility[6],[7].

Quantitative Preparation Guidelines

To ensure precision across biological replicates, stock solutions should be prepared at standardized molarities (e.g., 10 mM or 50 mM). The molecular weight of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide is 270.33 g/mol .

Table 1: Volumetric Requirements for Standardized DMSO Stock Solutions

Desired ConcentrationMass of Compound (mg)Volume of Anhydrous DMSO (µL)Moles of Compound (µmol)
10 mM1.0370.03.70
10 mM5.01849.618.50
50 mM1.074.03.70
50 mM5.0370.018.50

Step-by-Step Stock Preparation Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Materials Required:

  • 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide (Lyophilized powder)

  • Anhydrous DMSO (≥99.9% purity, sterile-filtered, sealed under Argon)

  • Amber glass or low-bind polypropylene microcentrifuge tubes

  • Positive displacement pipettes

Procedure:

  • Thermal Equilibration: Before opening the manufacturer's vial, allow the compound to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, permanently compromising the anhydrous state of the final stock.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (refer to Table 1) directly to the vial.

  • Dissolution: Vortex the mixture at medium speed for 30 seconds. If the compound is not fully dissolved, sonicate in a water bath at room temperature for 1–2 minutes. Do not exceed 30°C to prevent thermal degradation.

  • Validation Checkpoint 1 (Optical Clarity): Inspect the solution against a dark background under a bright light. The solution must be completely optically clear. Any turbidity, opalescence, or particulate matter indicates incomplete dissolution or moisture contamination. If turbid, discard and restart.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in amber tubes to protect from UV-induced degradation.

  • Storage: Purge the headspace of the tubes with Argon gas and store immediately at -20°C or -80°C.

    • Causality: Single-use aliquots eliminate freeze-thaw cycles, which are the primary cause of compound precipitation and concentration drift in HTS campaigns[8].

Downstream Application Workflows

High-Throughput Screening (HTS) Dilution Cascade

When transitioning from a DMSO stock to an aqueous in vitro assay, the compound must be serially diluted in DMSO before being introduced to the aqueous buffer. Direct dilution of a highly concentrated DMSO stock into a buffer causes localized supersaturation and rapid precipitation ("crashing out"). According to the NIH Assay Guidance Manual, the final DMSO concentration in the assay must strictly remain ≤1% (v/v) to prevent solvent-induced cytotoxicity and protein denaturation[8],[7].

HTS_Workflow Stock 10 mM Stock (100% DMSO) Intermediate 100X Intermediate (100% DMSO) Stock->Intermediate Serial Dilution Assay Assay Plate (1% DMSO in Buffer) Intermediate->Assay 1:100 Aqueous Dilution Readout Phenotypic/Target Readout Assay->Readout Incubation & Assay

Figure 1: HTS dilution cascade ensuring final DMSO concentrations remain ≤1% to prevent cytotoxicity.

Validation Checkpoint 2 (Kinetic Solubility): Measure the OD at 600 nm of the final 1% DMSO aqueous solution. An increase in baseline absorbance compared to a vehicle control (1% DMSO in buffer) indicates micro-precipitation (kinetic solubility failure).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide allows it to be conjugated to azide-functionalized fluorophores, biotin tags, or target proteins.

Causality in Catalyst Formulation: The CuAAC reaction requires Cu(I). Because Cu(I) is easily oxidized to inactive Cu(II) by atmospheric oxygen, sodium ascorbate is added as a reducing agent to maintain the copper in its +1 oxidation state[5]. Furthermore, a stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) must be included. THPTA coordinates the Cu(I) ion, accelerating the reaction while simultaneously preventing the generation of reactive oxygen species (ROS) that would otherwise degrade biological targets[9].

CuAAC_Workflow Alkyne Alkyne Probe (1-acetyl-N-...) Reaction CuAAC Reaction Mix (CuSO4, Na Ascorbate, THPTA) Alkyne->Reaction Azide Azide-Functionalized Target/Fluorophore Azide->Reaction Conjugate 1,4-Disubstituted 1,2,3-Triazole Conjugate Reaction->Conjugate Room Temp, 1-2h Analysis LC-MS / In-Gel Fluorescence Conjugate->Analysis Purify & Analyze

Figure 2: CuAAC bioconjugation workflow utilizing the terminal alkyne for triazole formation.

Quality Control and Troubleshooting

  • Precipitation Recovery: If an aliquot shows signs of precipitation upon thawing, do not use it for quantitative assays. While reheating to 37°C and sonicating may redissolve the visible precipitate, the actual molarity of the solution will remain unknown due to potential degradation or irreversible aggregation. Discard and thaw a fresh aliquot.

  • Structural Integrity (LC-MS): For long-term projects, validate the integrity of the DMSO stock every 6 months using Liquid Chromatography-Mass Spectrometry (LC-MS). The expected monoisotopic mass is[M+H]+ = 271.14 m/z. The appearance of secondary peaks indicates hydrolysis of the carboxamide or oxidation of the alkyne, necessitating the preparation of a new master stock.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 2001. URL:[Link]

  • Meldal, M., & Tornøe, C. W. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010. URL:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: Cell Viability Assays." NIH Bookshelf, 2013. URL:[Link]

  • Asif, M., et al. "Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors." International Journal of Biological Macromolecules, 2021. URL:[Link]

  • Imamura, S., et al. "Discovery of a piperidine-4-carboxamide CCR5 Antagonist (TAK-220) With Highly Potent Anti-HIV-1 Activity." Journal of Medicinal Chemistry, 2006. URL:[Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing Strategies of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide in Murine Models

Introduction The transition of a novel chemical entity from in vitro validation to in vivo preclinical assessment is a critical juncture in the drug development pipeline. This guide provides a comprehensive framework for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The transition of a novel chemical entity from in vitro validation to in vivo preclinical assessment is a critical juncture in the drug development pipeline. This guide provides a comprehensive framework for establishing robust in vivo dosing strategies for 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide, a compound featuring the versatile piperidine carboxamide scaffold.[1] While the specific therapeutic target of this molecule is not detailed herein, the principles and protocols outlined are broadly applicable to novel small molecules, particularly those with anticipated poor aqueous solubility—a common characteristic of heterocyclic compounds developed in modern medicinal chemistry.[2]

This document is designed for researchers, scientists, and drug development professionals. It emphasizes the scientific rationale behind each procedural step, ensuring that the resulting data is both reliable and reproducible, thereby adhering to the principles of E-E-A-T (Expertise, Authoritativeness, and Trustworthiness). The protocols are structured to be self-validating, providing a logical progression from initial formulation development to comprehensive pharmacokinetic and pharmacodynamic characterization.

Part 1: Pre-Formulation and Vehicle Selection: The Foundation of In Vivo Success

The bioavailability and, consequently, the efficacy of a compound are profoundly influenced by its formulation. For many small molecules, poor water solubility presents a significant hurdle.[2] The selection of an appropriate vehicle is therefore the first and one of the most critical steps in designing an in vivo study.

Rationale for Vehicle Selection

The primary objective is to maintain the compound in a soluble and stable state for administration, ensuring consistent and reproducible exposure.[3] A multi-component vehicle system is often necessary for compounds with low aqueous solubility.[4][5] A common and effective approach involves a combination of a primary organic solvent, a co-solvent or surfactant, and an aqueous diluent.[4]

Commonly Used Excipients:

  • Dimethyl sulfoxide (DMSO): A powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[5] However, its concentration should be minimized due to potential toxicity and effects on the animal's physiology.[6]

  • Polyethylene glycol (PEG): A water-miscible co-solvent that enhances solubility. PEGs of various molecular weights (e.g., PEG300, PEG400) are used.[3][6]

  • Tween 80 (Polysorbate 80): A non-ionic surfactant that improves solubility and stability by forming micelles.[2]

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS): Isotonic aqueous solutions used as the final diluent to ensure physiological compatibility.[5][7]

Protocol 1: Preparation of a Multi-Component Vehicle for a Poorly Soluble Compound

This protocol describes the preparation of a common vehicle formulation: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.

Materials:

  • 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Sterile 0.9% Saline

  • Sterile, conical tubes (e.g., 15 mL)

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculate Required Volumes: Determine the total volume of dosing solution needed based on the number of animals, dose level, and dosing volume (typically 5-10 mL/kg for intraperitoneal or oral administration in mice).[7]

  • Initial Dissolution: Weigh the required amount of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide and place it in a sterile conical tube. Add the calculated volume of DMSO. Vortex vigorously until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution, but the thermal stability of the compound must be considered.[4]

  • Addition of Co-solvent and Surfactant: To the DMSO solution, add the calculated volume of PEG300. Vortex thoroughly. Following this, add the Tween 80 and vortex again to ensure a homogenous mixture.

  • Aqueous Dilution (Critical Step): Add the sterile saline to the organic mixture in a slow, dropwise manner while continuously and vigorously vortexing.[4] This step is critical to prevent precipitation of the compound.

  • Final Inspection: The final formulation should be a clear, homogenous solution. Visually inspect for any particulates or cloudiness.

  • Fresh Preparation: It is best practice to prepare this formulation fresh before each use to ensure stability.[4]

Part 2: Route of Administration: Directing the Compound to its Destination

The choice of administration route significantly impacts the rate and extent of drug absorption, distribution, and metabolism.[8] The optimal route depends on the compound's properties and the therapeutic objective.

Comparative Analysis of Common Administration Routes in Murine Models
RouteAdvantagesDisadvantagesTypical Volume (Adult Mouse)
Oral (PO) Clinically relevant, non-invasive.Subject to first-pass metabolism, variable absorption.5-10 mL/kg
Intraperitoneal (IP) Rapid absorption, bypasses first-pass metabolism.Potential for injection into organs, may cause local irritation.5-10 mL/kg
Intravenous (IV) 100% bioavailability, precise dose delivery.Requires technical skill, can cause embolism if not properly formulated.5 mL/kg (bolus)
Subcutaneous (SC) Slower, more sustained absorption.Limited volume, potential for local irritation.5 mL/kg

Data compiled from Boston University IACUC and other institutional guidelines.[7][9][10]

Decision-Making Workflow for Route Selection

The following diagram illustrates a logical workflow for selecting an appropriate administration route.

Route_Selection_Workflow A Start: Define Study Objective B Is Oral Bioavailability a Key Question? A->B C Is Rapid, High Systemic Exposure Needed? B->C No E Select Oral Gavage (PO) B->E Yes D Is Sustained Release Desired? C->D No F Select Intravenous (IV) C->F Yes (Highest Bioavailability) G Select Intraperitoneal (IP) C->G Yes (Alternative to IV) H Select Subcutaneous (SC) D->H Yes I End: Proceed with Dosing D->I No E->I F->I G->I H->I

Caption: Decision workflow for selecting the route of administration.

Protocol 2: Administration via Oral Gavage (PO)

Materials:

  • Dosing solution

  • Appropriately sized oral gavage needle (20-22 gauge, with a ball tip)

  • Syringe (1 mL)

  • 70% Ethanol for disinfection

  • Trained personnel

Methodology:

  • Animal Restraint: Properly restrain the mouse to prevent movement and ensure the head and body are in a straight line.

  • Gavage Needle Preparation: Fill the syringe with the correct volume of dosing solution and attach the gavage needle. Ensure there are no air bubbles.

  • Needle Insertion: Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. Do not force the needle.

  • Dose Administration: Once the needle is in the correct position (in the esophagus/stomach), slowly depress the syringe plunger to administer the solution.

  • Needle Removal: Gently withdraw the needle in a single, smooth motion.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.[9]

Part 3: Dose Determination: From Maximum Tolerated Dose to Efficacy

A systematic approach to dose selection is crucial to identify a therapeutic window that maximizes efficacy while minimizing toxicity.

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or mortality.[11][12] It serves to define the upper limit for subsequent efficacy studies.[11]

Protocol 3: Acute Maximum Tolerated Dose (MTD) Study

Study Design:

  • Animal Model: Naive mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old, one sex to start (e.g., female).[13][14]

  • Group Size: 3-5 mice per group.

  • Dose Escalation: Start with a low dose and escalate in subsequent groups. A logarithmic dose escalation (e.g., 10, 30, 100 mg/kg) is common.

  • Administration: Single dose via the intended route of administration.

  • Observation Period: Typically 7-14 days.[15]

Parameters to Monitor:

  • Mortality: Record the time of death for any animals.

  • Clinical Signs: Observe daily for signs of toxicity (e.g., lethargy, ruffled fur, hunched posture, ataxia).

  • Body Weight: Measure daily. A weight loss of >15-20% is often considered a sign of significant toxicity.[13]

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any organ abnormalities.

GroupDose (mg/kg)Number of MiceRoute of Administration
1Vehicle5IP
2105IP
3305IP
41005IP
53005IP

MTD Study Workflow

MTD_Workflow A Start: Select Dose Range B Administer Single Dose to Cohorts A->B C Daily Monitoring: - Body Weight - Clinical Signs B->C D Observe for 7-14 Days C->D E Assess Toxicity Endpoints D->E F Define MTD (Highest dose without severe toxicity) E->F Data Analysis G End: Use MTD to Inform Efficacy Study Doses F->G

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

Part 4: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the relationship between drug concentration (PK) and its biological effect (PD) is fundamental to optimizing dosing regimens.[16][17][18]

Pharmacokinetic (PK) Study

A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of a compound over time.[16][17] This data is essential for determining key parameters like Cmax (maximum concentration), Tmax (time to Cmax), half-life (t½), and bioavailability.[19]

Protocol 4: Single-Dose Pharmacokinetic (PK) Study

Study Design:

  • Animal Model: Naive mice with cannulated jugular veins (for serial blood sampling) are ideal, but not essential.

  • Group Size: 3-4 mice per time point (for composite sampling) or 3-4 cannulated mice (for serial sampling).

  • Dosing: Administer a single dose of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide at a dose level well below the MTD (e.g., 10 mg/kg). Include both an IV group (to determine absolute bioavailability) and the intended therapeutic route (e.g., PO or IP).

  • Blood Sampling: Collect blood samples (e.g., 20-30 µL) at multiple time points.

    • IV route: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO/IP route: 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Sample Processing: Process blood to plasma (using an anticoagulant like EDTA) and store at -80°C until analysis.

Bioanalysis:

  • Plasma concentrations of the compound will be determined using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and selectivity.[20][21][22]

Time PointBlood Collection (µL)Processing
Pre-dose30Plasma separation
15 min30Plasma separation
30 min30Plasma separation
1 hr30Plasma separation
2 hr30Plasma separation
4 hr30Plasma separation
8 hr30Plasma separation
24 hr30Plasma separation
Pharmacodynamic (PD) Study

A PD study measures the effect of the drug on a specific biological target or pathway over time.[16] This requires the identification of a relevant biomarker. For a novel compound, this might be a downstream marker of a suspected target pathway.

Protocol 5: Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) Study

Study Design:

  • Model: An appropriate in vivo model where the target is active (e.g., a tumor xenograft model if the compound is an anti-cancer agent).[16]

  • Dosing: Administer a single dose at a therapeutically relevant level.

  • Sampling: At each PK time point, a separate cohort of animals is euthanized. Blood is collected for PK analysis, and the target tissue (e.g., tumor, brain) is collected for PD analysis.

  • PD Biomarker Analysis: The level of the biomarker is quantified using an appropriate technique (e.g., Western Blot, ELISA, qPCR, or immunohistochemistry) and correlated with the plasma and tissue drug concentrations.[16]

PK/PD Integration Workflow

PKPD_Workflow cluster_0 PK Arm cluster_1 PD Arm A Dose Animal Cohort B Serial Blood Sampling A->B C LC-MS/MS Analysis of Plasma B->C D Generate Concentration vs. Time Curve C->D I PK/PD Modeling: Correlate Exposure with Response D->I E Dose Animal Cohort F Tissue Collection at Time Points E->F G Biomarker Analysis (e.g., Western Blot, ELISA) F->G H Generate Effect vs. Time Curve G->H H->I

Caption: Integrated workflow for PK/PD studies.

Conclusion

Establishing a successful in vivo dosing strategy for a novel compound like 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide is a multi-step, iterative process that demands careful planning and execution. By systematically addressing vehicle formulation, route of administration, toxicity, and the pharmacokinetic-pharmacodynamic relationship, researchers can generate high-quality, reproducible data. This methodical approach not only ensures the ethical use of animal models but also provides the robust preclinical data package necessary to make informed decisions about the future development of a promising therapeutic candidate.

References

  • Lindsey, M. L., et al. (2021). Guidelines for in vivo mouse models of myocardial infarction. American Journal of Physiology-Heart and Circulatory Physiology, 321(6), H1056-H1073. [Link]

  • Reaction Biology. (n.d.). In Vivo PK/PD Study Services. Reaction Biology. [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Reaction Biology. [Link]

  • Lindsey, M. L., et al. (2021). Guidelines for in vivo mouse models of myocardial infarction. AJP-Heart and Circulatory Physiology Podcast. [Link]

  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research. [Link]

  • Mundi, J., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. Cancer Chemotherapy and Pharmacology, 80(6), 1135-1144. [Link]

  • University of Louisville IACUC. (2009). IACUC Guideline: Administration of Therapeutic or Experimental Substances to Animals. University of Louisville Office of Research. [Link]

  • Zhang, C., et al. (2012). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. Cancer Biology & Therapy, 13(14), 1493-1500. [Link]

  • Lindsey, M. L., et al. (2021). Guidelines for in vivo mouse models of myocardial infarction. PubMed. [Link]

  • University of Iowa IACUC. (2024). Routes and Volumes of Administration in Mice. University of Iowa Office of the Vice President for Research. [Link]

  • ALS TDI. (2022). What are Pharmacokinetic and Pharmacodynamic Studies?. ALS Therapy Development Institute. [Link]

  • University of Arizona IACUC. (n.d.). IG035: Guideline on Administration of Substances to Laboratory Animals. University of Arizona Research, Innovation & Impact. [Link]

  • San Diego State University IACUC. (n.d.). IACUC Guidelines - Research. San Diego State University. [Link]

  • ResolveMass Laboratories Inc. (2026). Bioanalytical Method Development in the United States: Key Techniques and Services. ResolveMass Laboratories Inc. [Link]

  • Lin, Y. P., et al. (2014). Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice. PLOS ONE, 9(7), e102439. [Link]

  • Kumar, R., et al. (2007). Pharmacokinetic-pharmacodynamic correlation from mouse to human with pazopanib, a multikinase angiogenesis inhibitor with potent antitumor and antiangiogenic activity. Molecular Cancer Therapeutics, 6(7), 2012-2021. [Link]

  • Tuntland, T., et al. (2014). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Pharmacokinetics and Pharmacodynamics, 41(4), 367-378. [Link]

  • Carter, J. R., et al. (2022). Guidelines for in vivo Mouse Models of Myocardial Infarction. AJP-Heart and Circulatory Physiology Podcast. [Link]

  • Lindsey, M. L., et al. (2021). Guidelines for in vivo mouse models of myocardial infarction. Monash University. [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2026). Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Ghorab, M. M., & Adejare, A. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Pharmaceutics, 10(1), 16. [Link]

  • ResearchGate. (n.d.). Maximum Tolerated Dose. ResearchGate. [Link]

  • Gfesser, G. A., et al. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry, 55(3), 1346-1363. [Link]

  • Anapharm Bioanalytics. (n.d.). Small Molecule Bioanalysis. Anapharm Bioanalytics. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Wang, C., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 3926. [Link]

  • Irie, T., et al. (2023). A simple and highly sensitive LC-MS/MS bioanalytical method for phosphorodiamidate morpholino oligonucleotides in plasma. Journal of Pharmaceutical and Biomedical Analysis, 234, 115579. [Link]

  • Wolfensohn, S., & Lloyd, M. (2013). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Lab Animal, 42(10), 377-383. [Link]

  • Lee, J. H., et al. (2018). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules, 23(11), 2969. [Link]

  • Stanford Medicine. (n.d.). In vivo pharmacology. Transgenic, Knockout, and Tumor Model Center. [Link]

  • Wang, J., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 209. [Link]

  • ResearchGate. (2016). How to calculate a right dose for in vivo study?. ResearchGate. [Link]

  • Gad, S. C. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Current Protocols in Toxicology, 102(1), e168. [Link]

  • Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-39. [Link]

  • Kim, D., et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorganic & Medicinal Chemistry Letters, 21(18), 5348-52. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide

Welcome to the Technical Support Center. This guide is engineered for formulation scientists and drug development professionals tasked with overcoming the severe aqueous solubility limitations of 1-acetyl-N-(3-ethynylphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for formulation scientists and drug development professionals tasked with overcoming the severe aqueous solubility limitations of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide .

Rather than relying on trial-and-error, this guide deconstructs the physicochemical root causes of the compound's insolubility and provides field-proven, mechanistically grounded troubleshooting strategies.

Physicochemical Root Cause Analysis

Before applying any solubility enhancement technique, we must understand the molecular barriers. 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide is a classic "brick-dust" molecule[1].

  • Lack of Ionizability: The piperidine nitrogen is acetylated, delocalizing its lone pair into the carbonyl group and neutralizing its basicity. The carboxamide nitrogen is similarly non-basic.

  • High Crystal Lattice Energy: The planar aromatic ring (ethynylphenyl) and the dual amide groups facilitate strong intermolecular hydrogen bonding (amide-amide interactions) and π−π stacking, resulting in a highly stable, tightly packed crystal lattice.

Table 1: Physicochemical Profiling & Formulation Implications
Molecular AttributePhysicochemical ConsequenceFormulation Implication
Acetylated Piperidine Nitrogen pKa falls outside physiological range (Non-ionizable).pH adjustment and salt formation will fail.
Dual Amide Groups Strong intermolecular H-bond donor/acceptor network.High melting point; bypass of lattice energy is required (e.g., Amorphous Solid Dispersions).
Ethynylphenyl Moiety High lipophilicity and structural rigidity.Potential target for cyclodextrin complexation, subject to steric constraints.
High Crystalline Stability Poor solubility in both water and lipid excipients.Lipid-based formulations (LBFs) may suffer from low drug loading capacity.

Troubleshooting FAQs

Q1: We attempted to enhance solubility via pH adjustment and salt screening, but observed no improvement. Why did this fail?

A1: This failure is thermodynamically predictable. Salt formation and pH adjustment rely on the presence of ionizable functional groups (basic amines or acidic protons) within the physiological pH range (1.2–7.4). In your compound, the piperidine nitrogen is capped with an acetyl group, converting it into an amide. Amides are neutral and extremely weak bases (pKa < 0); they cannot be protonated under standard physiological or pharmaceutical conditions. Therefore, altering the pH does not change the ionization state of the molecule, rendering these conventional techniques ineffective.

Q2: We dissolved the compound in a co-solvent system (Ethanol/PEG 400), but it precipitated immediately upon dilution in Simulated Gastric Fluid (SGF). How do we prevent this "solvent crash"?

A2: Co-solvents can exponentially increase the solubility of lipophilic compounds[2]. However, upon dilution in aqueous media, the solvent capacity of the mixture drops logarithmically. This creates a state of rapid supersaturation, forcing the highly crystalline drug to precipitate out of solution to regain thermodynamic equilibrium. To prevent this, you must formulate a "spring and parachute" system. Add a precipitation inhibitor (such as HPMC or PVP-VA) to the formulation. The co-solvent acts as the "spring" (driving the drug into solution), while the polymer acts as the "parachute" (sterically hindering crystal nucleation and maintaining the metastable supersaturated state long enough for in vivo absorption).

Q3: We are shifting to Amorphous Solid Dispersions (ASDs). Which polymer matrix should we select to overcome the high lattice energy?

A3: Converting the drug to an amorphous state successfully bypasses the high lattice energy required for dissolution[3]. However, because the amorphous state is thermodynamically unstable, the drug will attempt to recrystallize[4]. For 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide, select a polymer that offers both thermodynamic miscibility and kinetic stabilization .

  • Recommended: Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) or Copovidone (PVP-VA).

  • Mechanism: The hydrogen bond acceptors in PVP-VA (carbonyl groups) can interact with the amide NH of your compound, disrupting drug-drug intermolecular bonds. Furthermore, HPMCAS is amphiphilic; it stabilizes the drug in the solid state and forms nano-species in aqueous media to maintain supersaturation[5].

Q4: Can we utilize cyclodextrin complexation for this specific molecule?

A4: Cyclodextrins (CDs) enhance solubility by encapsulating the hydrophobic portion of a drug within their lipophilic cavity[6]. The 3-ethynylphenyl group is highly lipophilic and is the logical target for the CD cavity. However, you must account for steric hindrance . The linear, rigid nature of the alkyne group combined with the bulky piperidine-4-carboxamide core may prevent deep insertion into standard β -cyclodextrin.

  • Troubleshooting Step: Upgrade to a chemically modified derivative like Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -CD) , which offer flexible side chains that can better accommodate bulky guests. If complexation efficiency remains low, add 0.1% w/v of a water-soluble polymer (e.g., TPGS or HPMC) to create a ternary complex, which lowers the activation energy for inclusion.

Q5: Are Lipid-Based Formulations (LBFs) such as Self-Emulsifying Drug Delivery Systems (SEDDS) viable?

A5: LBFs bypass the dissolution step entirely by keeping the drug pre-solubilized in a lipid matrix[7]. However, because your compound is a "brick-dust" molecule, it is likely to exhibit poor solubility not just in water, but also in triglycerides. If the drug's solubility in standard lipids (e.g., Corn oil, Peceol) is < 20 mg/mL, an LBF will require an excessively large dosage volume. You would be forced to use high concentrations of hydrophilic surfactants (Type IV LBF), which risks premature drug precipitation upon dispersion in the GI tract. Screen the lipid solubility first; if it is low, pivot immediately to ASDs.

Mandatory Visualizations

G A 1-acetyl-N-(3-ethynylphenyl) piperidine-4-carboxamide B Physicochemical Profiling A->B C Non-Ionizable (Amide linkages) B->C D High Lattice Energy (Brick Dust) B->D E Rule out: pH adjustment & Salts C->E F Amorphous Solid Dispersion (Spray Drying / HME) D->F Bypass lattice energy G Cyclodextrin Complexation (HP-β-CD) D->G Encapsulate ethynylphenyl H Lipid-Based Formulation (Requires high lipid solubility) D->H Screen lipid compatibility

Caption: Decision tree for solubility enhancement of non-ionizable "brick dust" molecules.

ASD Cryst Crystalline Drug (Low Solubility) Amorph Amorphous Solid Dispersion (Polymer Matrix) Cryst->Amorph Processing Spring Rapid Dissolution 'Spring Effect' Amorph->Spring Super Supersaturated Solution Spring->Super Super->Cryst Recrystallization Para Precipitation Inhibition 'Parachute Effect' Super->Para Polymer Interaction Absorb In Vivo Absorption Para->Absorb

Caption: Mechanism of ASD stabilization illustrating the spring and parachute effect.

Self-Validating Experimental Protocols

Protocol 1: Solvent-Shift Precipitation Assay (Polymer Screening)

Purpose: To identify the optimal polymer that provides the "parachute" effect, preventing the drug from recrystallizing out of a supersaturated state.

  • Preparation of Stock Solution: Dissolve 10 mg of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide in 1 mL of Dimethyl Sulfoxide (DMSO). Validation Check: The solution must be completely optically clear. If cloudy, sonicate for 5 minutes.

  • Preparation of Polymer Media: Prepare 50 mL solutions of Simulated Intestinal Fluid (FaSSIF, pH 6.5) containing 0.1% w/v of candidate polymers (e.g., HPMCAS-M, PVP-VA 64, Soluplus). Keep one FaSSIF solution polymer-free as a negative control.

  • Solvent Shift (The "Spring"): Rapidly inject 100 μ L of the DMSO stock solution into the 50 mL polymer media under constant magnetic stirring (250 RPM) at 37°C.

  • Kinetic Sampling: Withdraw 1 mL aliquots at 5, 15, 30, 60, and 120 minutes.

  • Phase Separation: Immediately centrifuge the aliquots at 13,000 RPM for 3 minutes to pellet precipitated crystalline drug.

  • Quantification: Dilute the supernatant 1:1 with mobile phase and analyze via HPLC-UV.

  • Data Interpretation: The polymer that maintains the highest drug concentration in the supernatant at the 120-minute mark is the superior precipitation inhibitor.

Protocol 2: Preparation of Amorphous Solid Dispersion via Spray Drying

Purpose: To convert the crystalline drug into a stable amorphous matrix using the polymer identified in Protocol 1.

  • Solvent Selection: Identify a common volatile solvent system (e.g., Dichloromethane/Methanol 1:1 v/v) capable of dissolving both the drug and the chosen polymer (e.g., PVP-VA).

  • Solution Preparation: Prepare a 5% w/v total solids solution with a Drug:Polymer ratio of 1:3. Stir until complete dissolution is achieved. Validation Check: Pass the solution through a 0.45 μ m PTFE filter to ensure no crystalline seed nuclei remain.

  • Spray Drying Parameters:

    • Inlet Temperature: 80°C (Adjust based on solvent boiling point).

    • Outlet Temperature: 45°C – 50°C.

    • Atomization Gas Flow: 400 L/hr.

    • Feed Rate: 5 mL/min.

  • Secondary Drying: Transfer the collected powder to a vacuum desiccator at 40°C for 24 hours to remove residual solvent.

  • Solid-State Validation: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD). Validation Check: A successful ASD will display a broad "halo" with a complete absence of sharp Bragg diffraction peaks, confirming total amorphization.

Table 2: Polymer Selection Matrix for ASDs
PolymerHydrophilicityTg (°C)Interaction Potential with CompoundSuitability for this Compound
PVP K30 Very High160Weak H-bondingLow (High risk of moisture absorption and recrystallization)
PVP-VA 64 Moderate109Strong H-bond acceptor (Carbonyls)High (Excellent kinetic stabilizer for amides)
HPMCAS-M Amphiphilic~120Steric hindrance, hydrophobic interactionsHigh (Maintains supersaturation in intestinal pH)

References

  • Unlocking Bioavailability: Advances in Solubility Enhancement Strategies for Oral and Parenteral Drug Administration Source: American Pharmaceutical Review URL:[Link]

  • Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences URL:[Link]

  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers Source: GSC Online Press URL:[Link]

  • Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies Source: MDPI URL:[Link]

  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs Source: American Pharmaceutical Review URL:[Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs Source: Human Journals URL:[Link]

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs Source: Aenova Group URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-Acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide

Welcome to the Technical Support Center for the synthesis of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide (CAS: 861208-20-0). As a Senior Application Scientist, I have designed this guide for researchers and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide (CAS: 861208-20-0). As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing bottlenecks in amidation workflows.

Coupling with presents unique mechanistic challenges. Anilines are inherently weaker nucleophiles than aliphatic amines, and the terminal alkyne is sensitive to oxidative dimerization. This guide provides field-proven troubleshooting, mechanistic insights, and a self-validating protocol to ensure high-yield, scalable synthesis without the need for column chromatography.

Part 1: Workflow & Mechanistic Pathway

Workflow A 1-Acetylpiperidine- 4-carboxylic acid C T3P® + DIPEA (Activation) A->C 1.0 eq B 3-Ethynylaniline B->C 1.05 eq D Target Amide: 1-Acetyl-N-(3-ethynylphenyl) piperidine-4-carboxamide C->D Amidation (>85% Yield) E Water-Soluble Phosphonic Acids C->E Byproducts F Aqueous Extraction (Pure Product) D->F Organic Layer E->F Aqueous Layer (Discarded)

Optimized T3P-mediated amidation workflow for target synthesis.

Part 2: Troubleshooting Guides (FAQs)

Q1: Why is my amidation yield consistently below 50% when using standard coupling reagents like EDC/HOBt or DCC? Expert Insight: The low yield is primarily driven by the electronic properties of the substrates. 3-Ethynylaniline is a relatively weak nucleophile because its aromatic ring delocalizes the nitrogen lone pair, and the meta-ethynyl group exerts a mild electron-withdrawing inductive effect. Furthermore, 1-acetylpiperidine-4-carboxylic acid can form a sluggish active ester with HOBt, leading to competitive formation of unreactive N-acylurea byproducts. Solution: Switch your coupling reagent to . T3P® acts as both a potent water scavenger and an activating agent, forming a highly stabilized mixed anhydride intermediate. This lowers the activation energy required for nucleophilic attack, making it exceptionally effective for .

Q2: I am observing a high-molecular-weight impurity (m/z ~ 538) in my LC-MS. What is it, and how do I prevent it? Expert Insight: An impurity at exactly twice the molecular weight of your starting aniline minus two hydrogens strongly indicates Glaser homocoupling (dimerization of the terminal alkyne). This side reaction is catalyzed by trace copper (Cu) impurities and oxygen under basic conditions. Solution: Ensure that all solvents are thoroughly degassed (sparged with Argon or N2) prior to the reaction. Avoid using spatulas, magnetic stir bars, or glassware that have been previously cross-contaminated with copper catalysts (often used in Sonogashira or Click chemistry). Maintain a strict inert atmosphere throughout the coupling process.

Q3: How can I streamline the purification process to avoid silica gel column chromatography? Expert Insight: Traditional coupling reagents like HATU or EDC leave behind phosphine oxide or urea byproducts that are notoriously difficult to separate from polar carboxamides. Solution: The use of T3P® eliminates the need for chromatography. The byproducts of T3P® activation are highly polar, water-soluble cyclic phosphonic acids. Upon reaction completion, a simple liquid-liquid extraction with saturated aqueous NaHCO₃ and water will completely partition the coupling byproducts into the aqueous phase, leaving the pure carboxamide in the organic layer.

Q4: I am using a stepwise approach (Boc-protection → Amidation → Deprotection → Acetylation). My final acetylation step is incomplete. How can I drive it to completion? Expert Insight: The piperidine nitrogen is a secondary amine, but the surrounding ring structure introduces steric hindrance. If using acetyl chloride, the generation of HCl can protonate unreacted starting material, halting the reaction. Solution: Use Acetic Anhydride (Ac₂O) (1.5 eq.) in Dichloromethane (DCM) with Triethylamine (TEA) (2.0 eq.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq.). DMAP acts as a highly effective nucleophilic catalyst, forming a reactive N-acetylpyridinium intermediate that rapidly transfers the acetyl group to the sterically hindered piperidine nitrogen.

Part 3: Standardized Experimental Protocols

Protocol: Direct Amidation using T3P® (Scalable & Chromatography-Free)

This protocol is designed as a self-validating system. The progression of the reaction and the success of the purification can be explicitly tracked via LC-MS mass shifts and phase separation.

1. Preparation & Activation:

  • In an oven-dried, argon-flushed round-bottom flask, suspend 1-acetylpiperidine-4-carboxylic acid (1.0 eq., 10.0 mmol, 1.71 g) in anhydrous Ethyl Acetate (EtOAc) (30 mL).

  • Add 3-ethynylaniline (1.05 eq., 10.5 mmol, 1.23 g) to the suspension. Stir at room temperature for 5 minutes.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq., 30.0 mmol, 5.2 mL) dropwise. The mixture will become a homogenous solution.

2. Coupling:

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add T3P® (50% solution in EtOAc) (1.5 eq., 15.0 mmol, ~9.5 mL) dropwise over 10 minutes to control the mild exotherm.

  • Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12–16 hours under an argon atmosphere.

  • Self-Validation Step: Monitor conversion via LC-MS. A successful reaction will show the complete disappearance of the carboxylic acid peak (m/z 172 [M+H]⁺) and the emergence of the product peak (m/z 271 [M+H]⁺).

3. Aqueous Workup (Chromatography-Free Isolation):

  • Dilute the reaction mixture with additional EtOAc (20 mL).

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (2 x 25 mL). Causality: This deprotonates and removes the water-soluble phosphonic acid byproducts and any trace unreacted carboxylic acid.

    • 1M aqueous HCl (1 x 25 mL). Causality: This protonates and removes unreacted 3-ethynylaniline and DIPEA.

    • Brine (1 x 25 mL) to remove residual moisture.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide as a highly pure pale solid.

  • Expected Yield: >85%.

Part 4: Quantitative Data Summary

The following table summarizes the performance metrics of various coupling reagents tested for this specific amidation, highlighting the empirical superiority of the T3P® protocol.

Coupling ReagentBaseSolventTime (h)Avg. Yield (%)Purification MethodPrimary Drawback
EDC / HOBt DIPEADMF2445 - 55Column ChromatographySluggish kinetics with anilines; N-acylurea formation.
HATU DIPEADMF1275 - 80Column ChromatographyDifficult removal of uronium byproducts; high cost.
T3P® (50% in EtOAc) DIPEAEtOAc12 - 1685 - 92 Aqueous Extraction None (Highly scalable and chromatography-free).

Part 5: References

  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis . ResearchGate.[Link]

Troubleshooting

Reducing off-target binding of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide in cell lysates

A Senior Application Scientist's Guide to Reducing Off-Target Binding in Cell Lysates Welcome to the technical support center for 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide. This guide is designed for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Reducing Off-Target Binding in Cell Lysates

Welcome to the technical support center for 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound, likely as a chemical probe in affinity-based protein profiling (AfBP) or chemical proteomics experiments. The presence of the terminal alkyne (ethynyl group) suggests its utility in "click chemistry" applications for target identification.

A primary challenge in these experiments is distinguishing true biological targets from non-specifically bound proteins. High background can mask genuine interactions and lead to false positives.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to help you enhance the specificity of your experiments and generate high-confidence data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the causes of off-target binding and the principles behind mitigation strategies.

Q1: What is off-target binding and why is it a critical problem?

Off-target binding refers to the interaction of a small molecule, such as our probe, with proteins other than its intended biological target. In the context of a pull-down experiment, these non-specific interactions lead to the co-purification of numerous background proteins. This is problematic for several reasons:

  • Reduced Signal-to-Noise: High background can obscure the signal from true, lower-abundance targets, making them difficult to detect by downstream methods like mass spectrometry.

  • False Positives: Non-specifically bound proteins can be misinterpreted as genuine interaction partners, leading to wasted time and resources pursuing false leads.[1]

  • Masking of True Binders: Highly abundant proteins that bind non-specifically can saturate the detection system, preventing the identification of less abundant, but biologically relevant, targets.[2]

Q2: What are the primary molecular forces driving non-specific binding in cell lysates?

Non-specific binding is typically driven by low-affinity, non-covalent interactions between the probe (or the affinity matrix) and cellular proteins. The main culprits are:

  • Ionic Interactions: Electrostatic attraction between charged regions of proteins and the probe or beads.[3][4]

  • Hydrophobic Interactions: The tendency of nonpolar surfaces on proteins and the probe to associate in an aqueous environment, driven by the exclusion of water molecules.[5][6]

  • Binding to Abundant Proteins: Highly abundant proteins (e.g., albumin, cytoskeletal proteins) are statistically more likely to be "sticky" and appear as contaminants.

Q3: How can my choice of lysis buffer and detergents impact off-target binding?

The lysis buffer is your first line of defense. Its composition is critical for solubilizing target proteins while minimizing non-specific interactions. Detergents are key components, but their choice involves a trade-off: a detergent that is too harsh can disrupt specific protein-protein or protein-probe interactions, while one that is too mild may not effectively solubilize proteins or prevent non-specific hydrophobic binding.[5][7]

  • Non-ionic detergents (e.g., NP-40, Triton X-100, Tween-20) are commonly used to disrupt hydrophobic interactions without denaturing most proteins.[6][8] Their concentration should be optimized, as high levels can interfere with downstream analysis.[9]

  • Zwitterionic detergents (e.g., CHAPS) can be more effective at solubilizing membrane proteins while being less denaturing than ionic detergents.

Q4: What is the purpose of a "blocking agent"?

A blocking agent is a molecule used to saturate non-specific binding sites on your affinity beads (e.g., streptavidin or agarose) before they are introduced to the cell lysate.[10][11] By occupying these "sticky" spots with an inert protein or molecule, you prevent lysate proteins from binding directly to the matrix. Bovine Serum Albumin (BSA) is a very common and effective blocking agent for this purpose.[12][13][14]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable protocols and troubleshooting steps for common issues encountered during affinity pull-down experiments.

Issue 1: High Background of Non-Specific Proteins in the Final Eluate

This is the most common problem in affinity-based proteomics. The goal is to increase the stringency of the experiment to wash away weak, non-specific binders while retaining high-affinity, specific interactors.

Below is a DOT script visualizing a refined pull-down workflow incorporating key steps to reduce background.

G cluster_0 Pre-Assay Optimization cluster_1 Assay Execution cluster_2 Analysis Lysate 1. Cell Lysate Preparation PreClear 2. Lysate Pre-Clearing (Incubate with naked beads) Lysate->PreClear Remove bead-binding proteins BlockBeads 3. Bead Blocking (Incubate beads with BSA) Incubate 4. Incubation (Add probe to pre-cleared lysate, then add blocked beads) PreClear->Incubate Cleaner Lysate BlockBeads->Incubate Blocked Beads Wash 5. Stringent Washes (Critical Step) Incubate->Wash Elute 6. Elution Wash->Elute Remove non-specific binders Analysis 7. MS/WB Analysis Elute->Analysis

Caption: Optimized workflow for affinity pull-down experiments.

1. Pre-Clear the Lysate: This crucial step removes proteins that bind non-specifically to the affinity matrix itself.[1][15]

  • Protocol:

    • To your prepared cell lysate, add a slurry of the same beads you will use for the pull-down (e.g., streptavidin-agarose), but without your biotinylated probe attached.

    • Incubate with gentle rotation for 1-2 hours at 4°C.

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).[1]

    • Carefully transfer the supernatant (the "pre-cleared" lysate) to a new tube. This lysate now has a reduced pool of matrix-binding proteins.

2. Optimize Wash Buffer Stringency: Washing is where you have the most control over removing non-specific binders. You can increase stringency by modifying salt and detergent concentrations.[1][8] Perform at least 4-5 wash steps.[16]

Buffer Component Low Stringency Medium Stringency High Stringency Rationale
Tris-HCl (pH 7.5) 50 mM50 mM50 mMMaintains stable pH.[3]
NaCl 150 mM300 mM500 mMDisrupts weak ionic interactions.[3][4]
Non-ionic Detergent 0.1% Tween-20 or NP-400.25% Tween-20 or NP-400.5% Tween-20 or NP-40Reduces non-specific hydrophobic binding.[6]
EDTA 1 mM1 mM1 mMChelates divalent cations, inhibiting metalloproteases.
  • Implementation: Start with a medium stringency buffer. If background remains high, increase to high stringency. If you lose your target of interest, decrease to low stringency. This optimization may be necessary for each new system.[1]

3. Add Blocking Agents to the Lysate: In addition to blocking the beads, adding a general protein blocker to the lysate can further reduce background.

  • Protocol: Add Bovine Serum Albumin (BSA) to your lysate to a final concentration of 0.1 to 1 mg/mL. BSA acts as a carrier protein, occupying non-specific binding sites on proteins and surfaces, thereby preventing your probe from binding promiscuously.[3][12]

Issue 2: My Known Target is Not Enriched, But Many Other Proteins Are

This suggests that either your experimental conditions are too harsh, disrupting the specific interaction, or that the "off-target" interactions are of higher affinity than your intended "on-target" interaction.

A competitive binding assay is the gold standard for validating a true target. The principle is that a non-tagged version of your compound (the "competitor") will compete with your affinity probe for the same binding site on the true target protein. Non-specific binders will not be affected and will be pulled down in both conditions.

Caption: Principle of a competitive binding assay for target validation.

  • Protocol:

    • Divide your pre-cleared lysate into two equal aliquots.

    • Aliquot 1 (Control): Add your solvent (e.g., DMSO) and incubate for 1 hour at 4°C.

    • Aliquot 2 (Competition): Add an excess (e.g., 50-100 fold molar excess) of the free, non-biotinylated 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide. Incubate for 1 hour at 4°C.

    • To both aliquots, add your biotinylated probe and proceed with the pull-down protocol as usual.

    • Analyze the eluates by Western Blot or Mass Spectrometry. A true binding partner's signal will be significantly reduced or absent in the competition aliquot, while non-specific binders will be present in both.[17][18]

References

  • Microbioz India. (2024). Understanding the Role of Bovine Serum Albumin (BSA) in Immunoassays. Available at: [Link]

  • ACS Publications. (2012). Effective Reduction of Nonspecific Binding by Surface Engineering of Quantum Dots with Bovine Serum Albumin for Cell-Targeted Imaging. Langmuir. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). BSA Modification to Reduce CTAB Induced Nonspecificity and Cytotoxicity of Aptamer-Conjugated Gold Nanorods. Available at: [Link]

  • MBL Life Science. (n.d.). How to reduce non-specific reactions. Available at: [Link]

  • Reddit. (2020). Effect of NaCl and BSA for reducing non-specific binding in diluted human serum. Available at: [Link]

  • ResearchGate. (2022). How can I reduce non-specific binding of protein during magnetic bead co-IP? Available at: [Link]

  • ResearchGate. (n.d.). The impact of detergents on multiprotein complexes. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2012). Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. Available at: [Link]

  • Creative Biostructure. (n.d.). Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis. Available at: [Link]

  • Fluidic Sciences Ltd. (2025). Competition Assays vs. Direct Binding Assays: How to choose. Available at: [Link]

  • Institut de Biologie Structurale. (2022). How Detergent Impacts Membrane Proteins. Available at: [Link]

  • Surmodics. (n.d.). Immunoassay Blocking Reagents Practical Guide. Available at: [Link]

  • ResearchGate. (n.d.). General schemes of affinity-based protein profiling. Available at: [Link]

  • Taylor & Francis Online. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Available at: [Link]

  • Chromatography Online. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing CuAAC Reaction Time with 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to help you optimize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to help you optimize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows utilizing 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide .

This specific terminal alkyne features a hydrophobic piperidine-4-carboxamide core and a conjugated phenylacetylene moiety. While the phenylacetylene group is electronically activated and intrinsically highly reactive, its hydrophobicity and susceptibility to oxidative homocoupling present unique kinetic challenges. This guide synthesizes field-proven methodologies to help you achieve rapid (<1 hour), high-yield bioconjugations by establishing self-validating experimental systems.

Part 1: Core Troubleshooting & FAQs

Q: My click reaction with 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide takes >12 hours to reach completion. How can I accelerate this? A: Sluggish kinetics are rarely due to the ethynylphenyl group itself. The root cause is typically the rapid oxidation of the active Cu(I) catalyst to inactive Cu(II) by dissolved oxygen. To accelerate the reaction to under an hour, you must use a Cu(I)-stabilizing polytriazole ligand such as THPTA or TBTA. Causality: These ligands act as a sterically shielding scaffold and a sacrificial reductant, preventing oxygen from accessing the metal center and maintaining a high effective concentration of the catalytic Cu(I) species 1.

Q: Should I use THPTA, TBTA, or BTTAA for this specific alkyne? A: Because 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide is relatively hydrophobic (due to the acetylated piperidine and phenyl rings), purely aqueous buffers can cause substrate aggregation, physically sequestering the alkyne from the catalyst.

  • If your protocol permits DMSO/tBuOH co-solvents (recommended 10-20% v/v), TBTA is highly effective and kinetically favorable 2.

  • If your workflow requires a predominantly aqueous environment (e.g., bioconjugation to a delicate protein or live-cell labeling), use THPTA or BTTAA 1. THPTA is water-soluble and prevents Cu-induced reactive oxygen species (ROS) generation, which is critical for preserving biomolecule integrity.

Q: I am seeing a brown precipitate form during the reaction, and the yield is low. What is happening? A: A brown precipitate indicates the irreversible disproportionation of Cu(I) into Cu(0) (solid) and Cu(II), or the degradation of sodium ascorbate. This serves as a self-validating visual cue of catalyst failure. Causality: This occurs when sodium ascorbate is added before the copper is complexed with the ligand. You must pre-complex CuSO4 with the THPTA/TBTA ligand (typically in a 1:2 to 1:5 molar ratio) for at least 5 minutes prior to adding it to the reaction mixture 3.

Q: How does the stoichiometry of sodium ascorbate affect the reaction time? A: Sodium ascorbate reduces Cu(II) to Cu(I) in situ. However, excess ascorbate without sufficient ligand protection leads to the formation of dehydroascorbate and reactive aldehydes, which can crosslink proteins and stall the reaction 1. The optimal system uses 10-40 equivalents of ascorbate relative to the azide, added as the absolute final step to initiate the reaction 4.

Part 2: Quantitative Data & Ligand Selection

To optimize the reaction time for 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide, selecting the correct ligand based on your solvent system is paramount.

LigandSolvent CompatibilityCu(I) Stabilization ProfileRecommended Alkyne Conc.Avg. Reaction Time
TBTA DMSO, tBuOH, DMFHigh100 µM - 1 mM1 - 2 hours
THPTA Aqueous (>95% Water)Very High (Prevents ROS)25 µM - 500 µM15 - 60 mins
BTTAA Aqueous / MixedSuperior (Next-Gen)10 µM - 250 µM< 30 mins

Part 3: Mechanistic & Workflow Visualizations

Mechanism Unprotected Unprotected Cu(I) Inactive Inactive Cu(II) + ROS (Reaction Stalls) Unprotected->Inactive Rapid Oxidation Protected Ligand-Protected Cu(I) Unprotected->Protected Chelation O2 Dissolved Oxygen (O2) O2->Inactive O2->Protected Blocked Ligand Polytriazole Ligand (THPTA/TBTA) Ligand->Protected Steric Shielding Catalysis Rapid Cycloaddition (High Yield) Protected->Catalysis Maintains Catalytic Cycle

Mechanistic pathway of Cu(I) stabilization by polytriazole ligands.

Workflow cluster_0 1. Catalyst Pre-complexation cluster_1 2. Reaction Assembly & Initiation CuSO4 CuSO4 (Cu2+) Complex Cu(II)-THPTA Complex CuSO4->Complex Mix 1:5 ratio Ligand THPTA Ligand Ligand->Complex Incubate 5 min ActiveCat Active Cu(I) Catalyst Complex->ActiveCat Reduction Alkyne Alkyne (Piperidine Core) Product 1,2,3-Triazole Product Alkyne->Product Azide Target Azide Azide->Product Ascorbate Sodium Ascorbate Ascorbate->ActiveCat Add last ActiveCat->Product Catalyzes (<1 hr)

Workflow for optimizing CuAAC reaction time via catalyst pre-complexation.

Part 4: Optimized Experimental Protocol

This protocol is designed as a self-validating system . Follow the order of addition strictly to prevent catalyst degradation and ensure a reaction time of under 60 minutes.

Materials & Stock Solutions:

  • Alkyne: 10 mM 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide in anhydrous DMSO.

  • Azide: 10 mM target azide in water or DMSO.

  • Copper Source: 20 mM CuSO 4​ in degassed water.

  • Ligand: 100 mM THPTA in degassed water.

  • Reducing Agent: 300 mM Sodium Ascorbate in degassed water (Must be freshly prepared daily).

Step-by-Step Methodology:

  • Substrate Assembly: In a 1.5 mL Eppendorf tube, combine the target azide and the alkyne in your chosen reaction buffer (e.g., 100 mM Na-Phosphate, pH 7.4). Ensure the final DMSO concentration is between 5-10% to maintain the solubility of the piperidine-4-carboxamide derivative.

  • Catalyst Pre-complexation (Critical Step): In a separate tube, mix 10 µL of 20 mM CuSO 4​ with 10 µL of 100 mM THPTA (1:5 molar ratio). Vortex briefly and incubate at room temperature for 5 minutes.

    • Causality: This pre-incubation allows the polytriazole to fully chelate the Cu(II) ion, sterically shielding it from dissolved oxygen and preventing ROS generation upon reduction.

  • Catalyst Addition: Transfer the pre-complexed CuSO 4​ /THPTA solution to the primary substrate mixture.

  • Reaction Initiation: Add 10 µL of the freshly prepared 300 mM Sodium Ascorbate to the main reaction tube.

    • Self-Validation Check: The solution should immediately transition from a faint blue to colorless or pale yellow. This visual cue confirms the successful generation of active Cu(I). If the solution turns brown, the catalyst has crashed out, and the reaction must be restarted.

  • Incubation: Protect the tube from light and incubate at room temperature for 30–60 minutes.

  • Termination & Purification: Proceed with size-exclusion chromatography, affinity purification, or ethanol precipitation depending on the downstream application of your target biomolecule.

References

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation Source: Angewandte Chemie International Edition (via NIH/PMC) URL:[Link]

  • Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis Source: Organic Letters (via Figshare) URL:[Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs Source: AxisPharm URL:[Link]

Sources

Troubleshooting

Preventing degradation of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide during freeze-thaw cycles

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the degradation of 1-acetyl-N-(3-ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the degradation of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide during freeze-thaw cycles.

This compound features two highly sensitive structural motifs: a carboxamide linker (along with an N-acetylated piperidine) and a terminal alkyne (3-ethynylphenyl group). Understanding the physical chemistry of your freezing process is critical to maintaining the structural integrity of this molecule.

Part 1: Mechanistic FAQs (E-E-A-T Insights)

Q1: Why does my compound degrade when frozen at -20°C? Shouldn't low temperatures halt chemical reactions? A: While low temperatures generally slow down reaction kinetics, slow freezing (such as placing a tube in a standard -20°C freezer) induces a phenomenon known as cryoconcentration [1]. As water crystallizes into pure ice, the remaining solutes—including your compound, buffer salts, and trace impurities—are excluded from the ice lattice and concentrated into microscopic unfrozen liquid pockets[2]. In these localized microenvironments, the concentration of reactants increases exponentially, driving bimolecular degradation reactions at a much faster rate than in a dilute liquid state at room temperature.

Q2: I am using a standard 50 mM Sodium Phosphate buffer (pH 7.4). Is this contributing to the degradation? A: Yes, sodium phosphate is highly detrimental to this specific compound during slow freezing. As the temperature drops, dibasic sodium phosphate dodecahydrate ( Na2​HPO4​⋅12H2​O ) selectively crystallizes out of solution before the monobasic form ( NaH2​PO4​ )[3]. This drastically alters the buffer ratio in the unfrozen liquid phase, causing the microenvironmental pH to plummet from 7.4 down to as low as 4.0[4]. This severe, localized acidic shift catalyzes the hydrolysis of the carboxamide and acetyl groups on your molecule.

Q3: What happens to the 3-ethynylphenyl (terminal alkyne) group during freeze-thaw? A: Terminal alkynes are susceptible to Markovnikov hydration, converting the alkyne into a methyl ketone[5]. This reaction is typically catalyzed by trace transition metals (e.g., Fe, Cu, Co)[6]. During cryoconcentration, the concentration of these trace metals (often present as impurities in buffers or leached from container walls) spikes dramatically in the unfrozen fraction[1]. Combined with the acidic pH shift from phosphate buffers, the alkyne undergoes rapid hydration or oxidation.

Part 2: Visualizing the Degradation Pathway

G A 1-acetyl-N-(3-ethynylphenyl) piperidine-4-carboxamide B Slow Freezing (-20°C) A->B C Cryoconcentration (Solutes trapped in liquid phase) B->C D Buffer pH Drop (Na2HPO4 precipitation) C->D E Trace Metal Concentration (Fe, Cu, Co) C->E F Amide Hydrolysis D->F G Alkyne Hydration E->G H Compound Degradation F->H G->H

Mechanistic pathways of freeze-thaw degradation via cryoconcentration.

Part 3: Quantitative Data on Buffer & Freezing Dynamics

To illustrate the causality between buffer choice, freezing rate, and compound stability, refer to the comparative data below. Replacing phosphate with a buffer that resists freeze-induced pH shifts (like Histidine) and utilizing fast freezing eliminates the degradation vectors.

Buffer SystemFreezing RateCryoconcentration FactorpH Shift ( Δ pH)Primary Degradation PathwayObserved Degradation (%)
50 mM Sodium PhosphateSlow (-20°C)High-3.4Amide Hydrolysis> 15%
50 mM Sodium PhosphateFast (LN 2​ )Low-0.5Minimal< 5%
50 mM Histidine + 5% SucroseSlow (-20°C)Medium< +0.2Alkyne Hydration (Trace)< 2%
50 mM Histidine + 5% Sucrose Fast (LN 2​ ) Low < +0.1 None Undetectable

Part 4: Troubleshooting Guide & Experimental Protocols

To create a self-validating system where your compound remains stable indefinitely, you must control both the chemical environment (buffer) and the physical state transition (freezing rate).

Protocol 1: Buffer Optimization & Cryoprotection

Objective: Prevent pH shifts and restrict molecular mobility during the frozen state.

  • Discard Sodium Phosphate: Switch your formulation to a 20–50 mM L-Histidine or Citrate buffer (pH 6.5–7.0). These buffers exhibit minimal pH drift during freezing[4].

  • Add a Cryoprotectant: Supplement the buffer with 5–10% (w/v) Sucrose or Trehalose. These non-reducing disaccharides increase the glass transition temperature ( Tg′​ ) of the freeze-concentrated matrix, forming an amorphous glass that physically immobilizes the compound and prevents bimolecular collisions[4].

  • Chelate Trace Metals: If your downstream assay permits, add 0.1 mM EDTA to chelate trace transition metals, thereby shutting down the catalytic pathway for alkyne hydration[6].

Protocol 2: Controlled Flash-Freezing Workflow

Objective: Force the solution into a glassy, amorphous state rapidly to prevent ice crystal growth and cryoconcentration.

  • Aliquot Appropriately: Divide your stock solution into small, single-use aliquots (< 1 mL) using low-bind microcentrifuge tubes. Smaller volumes ensure rapid heat transfer.

  • Flash Freeze: Submerge the tightly sealed tubes directly into liquid nitrogen (LN 2​ , -196°C) or a dry ice/ethanol bath (-78°C) for 60 seconds. This rapid cooling rate (>10°C/min) prevents the exclusion of solutes, locking the compound in a homogeneous matrix[2].

  • Deep Storage: Transfer the flash-frozen aliquots immediately to a -80°C freezer. Do not store at -20°C, as this temperature is often above the glass transition temperature of the matrix, allowing slow diffusion and degradation over time.

  • Rapid Thawing: When ready to use, thaw the aliquot rapidly in a 37°C water bath until just melted (usually < 90 seconds). Rapid thawing minimizes the time the compound spends in the highly concentrated "slush" phase.

G2 S1 1. Formulation Histidine + Sucrose S2 2. Aliquoting Volumes < 1mL S1->S2 S3 3. Flash Freezing Liquid Nitrogen S2->S3 S4 4. Deep Storage -80°C Freezer S3->S4 S5 5. Rapid Thawing 37°C Water Bath S4->S5

Optimized freeze-thaw workflow to maintain structural integrity.

References

  • [4] Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation. PubMed / NIH. [Link]

  • [3] Effect of initial buffer composition on pH changes during far-from-equilibrium freezing of sodium phosphate buffer solutions. SciSpace.[Link]

  • [1] Evaluating Freeze-Thaw Processes in Biopharmaceutical Design. BioProcess International.[Link]

  • [2] Study of Scale-Down Systems for Modeling Freeze-Thaw of Biopharmaceutical Molecules. Técnico Lisboa.[Link]

  • [6] Facile Photochemical/Thermal Assisted Hydration of Alkynes Catalysed under Aqueous Media... MDPI.[Link]

  • [5] Hydration of Alkyne. Chem-Station.[Link]

Sources

Optimization

Purification methods for 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide post-reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the isolation of 1-acetyl-N-(3-ethynylph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the isolation of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide .

Synthesizing this compound—typically via the coupling of 1-acetylpiperidine-4-carboxylic acid and 3-ethynylaniline—presents unique downstream challenges. The molecule is highly polar due to its dual-amide structure (N-acetyl and carboxamide) and contains a sensitive terminal alkyne. This guide provides field-proven troubleshooting strategies, FAQs, and self-validating protocols to ensure high-yield, high-purity isolation.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my crude yield artificially high, but the purity low after an EDC/HOBt coupling? A: This is a classic symptom of incomplete byproduct removal. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt are chosen because their byproducts are theoretically water-soluble[1][2]. However, the dual-amide nature of your product makes it an excellent hydrogen-bond acceptor, which can trap the reaction solvent (like DMF) in the organic phase during extraction. DMF acts as a co-solvent, dragging the EDC-urea byproduct into your organic layer. Solution: Implement a 5% aqueous LiCl wash during your liquid-liquid extraction. LiCl strongly coordinates with DMF, breaking emulsions and forcing the solvent into the aqueous phase.

Q2: How do I prevent the degradation of the 3-ethynyl moiety during purification? A: The terminal alkyne (ethynyl group) is electron-rich and weakly acidic. It is highly susceptible to transition-metal-catalyzed oxidative dimerization (Glaser coupling) and hydration under harsh conditions. Solution: Avoid strongly basic aqueous washes (use saturated NaHCO3​ instead of NaOH ). Furthermore, never use chromatography columns or spatulas that have been previously exposed to copper or palladium catalysts.

Q3: Normal-phase TLC shows severe streaking. What is the optimal chromatographic approach? A: The streaking is caused by the acidic silanol groups (Si-OH) on bare silica gel strongly hydrogen-bonding with the two amide carbonyls on your target molecule. Solution: Switch to reversed-phase (C18) chromatography. By masking the silanols and separating based on hydrophobic interactions, reversed-phase systems are highly effective for complex, polar amides. If normal phase is mandatory, use a highly polar solvent system (e.g., DCM/MeOH) and consider recrystallization instead.

Part 2: Troubleshooting & Experimental Protocols

Protocol A: Optimized Aqueous Workup for Carbodiimide Couplings

This protocol is designed to systematically strip out coupling reagents, unreacted starting materials, and polar solvents[2].

  • Solvent Evaporation: Concentrate the reaction mixture under reduced pressure (High Vacuum, <40 °C) to remove the bulk of the DMF.

    • Causality: High temperatures can induce thermal degradation or promote hydration of the terminal alkyne.

  • Reconstitution: Dissolve the resulting crude residue in Ethyl Acetate (EtOAc) (10-15 volumes).

  • DMF Purge: Wash the organic layer with 5% aqueous LiCl solution (3 × 5 volumes).

    • Causality: Lithium ions strongly coordinate with DMF, drastically increasing its partition coefficient into the aqueous phase. This prevents DMF from solubilizing EDC-urea in the organic layer.

  • Amine Scavenging: Wash with 1M HCl (1 × 5 volumes).

    • Causality: Protonates any unreacted 3-ethynylaniline (pKa ~4.5), rendering it water-soluble.

  • Acid/HOBt Scavenging: Wash with saturated aqueous NaHCO3​ (2 × 5 volumes).

    • Causality: Deprotonates unreacted 1-acetylpiperidine-4-carboxylic acid and the HOBt additive (pKa ~4.6), moving them into the aqueous layer.

  • Final Polish: Wash with brine (1 × 5 volumes), dry over anhydrous Na2​SO4​ , filter, and concentrate.

    • Self-Validation System: The crude mass should now closely align with the theoretical yield, devoid of artificial mass inflation. Validation is confirmed if the organic layer volume remains constant after the LiCl wash, indicating complete DMF removal.

Workup Crude Crude Reaction Mixture (DMF, EDC, HOBt, Product) Evap Evaporate DMF (<50°C, High Vac) Crude->Evap Dissolve Dissolve in EtOAc Evap->Dissolve Wash1 Wash with 5% LiCl (aq) (Removes residual DMF) Dissolve->Wash1 Wash2 Wash with 1M HCl (Removes unreacted amine) Wash1->Wash2 Wash3 Wash with Sat. NaHCO3 (Removes acid & HOBt) Wash2->Wash3 Wash4 Wash with Brine (Removes EDC urea) Wash3->Wash4 Dry Dry over Na2SO4 & Concentrate Wash4->Dry Pure Crude 1-acetyl-N-(3-ethynylphenyl) piperidine-4-carboxamide Dry->Pure

Fig 1. Optimized liquid-liquid extraction workflow for EDC/HOBt amide coupling mixtures.

Protocol B: Reversed-Phase Flash Chromatography (Polishing)

Because of the dual-amide structure, normal-phase silica often leads to poor recovery.

  • Column Selection: Equip a flash chromatography system with a C18 reversed-phase column.

  • Sample Loading: Dissolve the crude product in a minimal volume of DMSO or Methanol and load it onto the column.

  • Gradient Elution: Run a linear gradient from 10% to 80% Acetonitrile in Water over 10-15 column volumes (CV).

    • Causality: Water/Acetonitrile gradients prevent silanol interactions, allowing the neutral amide to elute based purely on its hydrophobic piperidine and phenyl rings. Avoid acidic modifiers (like TFA) if prolonged storage is expected, to protect the alkyne.

  • Detection: Monitor elution via UV at 254 nm.

    • Self-Validation System: Collect fractions and spot them on a C18 TLC plate. The pure fractions will elute as a single, tight spot, confirming the elimination of silanol-induced streaking.

Chromatography Start Crude Product TLC (DCM:MeOH 95:5) Check Is product well-resolved from impurities? Start->Check Yes Proceed to Normal Phase Flash Chromatography Check->Yes Yes No Optimize Solvent System Check->No No Opt1 Assess Tailing (Silanol Interactions) No->Opt1 Check2 Severe Tailing Observed? Opt1->Check2 Alumina Switch to C18 Reverse Phase (H2O/MeCN gradient) Check2->Alumina Yes Mod Add 1% MeOH or switch to EtOAc/Hexane gradient Check2->Mod No Mod->Check

Fig 2. Decision tree for chromatographic purification of highly polar dual-amide compounds.

Protocol C: Recrystallization for Final Purity

Amides exhibit strong intermolecular hydrogen bonding, making them excellent candidates for crystallization to achieve >99% purity without tedious chromatography[3].

  • Dissolution: Suspend the semi-pure solid in a minimum volume of hot Acetonitrile (approx. 80 °C).

  • Cooling: Allow the solution to cool slowly to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 12 hours.

    • Causality: Slow cooling promotes the formation of a highly ordered crystal lattice, thermodynamically excluding structurally dissimilar impurities like residual EDC-urea or HOBt.

  • Isolation: Filter the crystals under vacuum and wash with ice-cold Acetonitrile.

    • Self-Validation System: Determine the melting point of the isolated crystals. A sharp melting point range (<2 °C) validates the structural homogeneity and successful exclusion of coupling byproducts.

Part 3: Quantitative Data & Partitioning Summaries

Table 1: Physicochemical Properties & Purification Impact

Structural FeaturePropertyImpact on Purification Strategy
N-Acetyl & Carboxamide Strong H-bond acceptorsCauses severe streaking on bare silica; necessitates reversed-phase or highly polar solvent systems.
3-Ethynylphenyl group Terminal alkyne (weakly acidic)Sensitive to transition metals (Glaser coupling) and strong bases; requires mild pH during workup.
Piperidine ring Fully substituted (neutral)Non-ionizable; cannot be purified via standard acid-base catch-and-release (SCX) methods.

Table 2: Common Impurities and Partitioning Strategies

ImpuritySourceRemoval MethodMechanism of Removal
EDC-Urea Coupling ReagentAqueous Wash (Brine)Highly water-soluble; partitions into aqueous phase if DMF is absent[2].
HOBt Coupling AdditiveAqueous Wash (Sat. NaHCO3​ )Weakly acidic (pKa 4.6); forms water-soluble sodium salt in mild base.
3-Ethynylaniline Starting MaterialAqueous Wash (1M HCl)Weakly basic; forms water-soluble hydrochloride salt.
DMF Reaction SolventAqueous Wash (5% LiCl) Li+ coordination breaks emulsions and forces DMF into the aqueous layer.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC (nih.gov).
  • Acid-Amine Coupling using EDCI - Organic Synthesis.
  • How should I purify a complex, polar, amide reaction mixture? - Biotage.
  • What is the best technique for amide purification? - ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Beyond the Propargyl: A Comparative Guide to 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide vs. Traditional Alkyne Probes

In the rapidly evolving field of chemoproteomics and Activity-Based Protein Profiling (ABPP), the selection of a chemical probe's bioorthogonal handle is as critical as its targeting warhead. For years, traditional aliph...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving field of chemoproteomics and Activity-Based Protein Profiling (ABPP), the selection of a chemical probe's bioorthogonal handle is as critical as its targeting warhead. For years, traditional aliphatic alkynes (such as propargylamine derivatives) have been the default choice for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) due to their small steric footprint.

However, next-generation scaffolds like 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide (CAS: 861208-20-0) are redefining assay sensitivity and target engagement. By integrating an aromatic alkyne with a highly optimized, drug-like piperidine core, this scaffold addresses the kinetic and physicochemical limitations of traditional aliphatic probes.

This guide provides an objective, data-driven comparison of these two probe classes, detailing the mechanistic causality behind their performance differences and providing self-validating experimental workflows for your research.

Mechanistic Causality: Why the Scaffold Matters

To understand why 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide outperforms traditional propargyl-based probes in specific assays, we must analyze the causality behind its structural components:

A. Electronic Activation of the Alkyne (The "Click" Kinetics)

In CuAAC, the rate-limiting step is the deprotonation of the terminal alkyne to form the copper(I) acetylide intermediate. Traditional aliphatic alkynes possess a terminal proton with a pKa of ~25. In contrast, the ethynylphenyl moiety in our subject probe benefits from the electron-withdrawing nature and extended conjugation of the aromatic ring, lowering the pKa to ~21. This increased acidity dramatically accelerates copper insertion, allowing for complete conversion in dilute biological lysates in under an hour, whereas aliphatic alkynes often require 2 to 4 hours 1.

B. The Piperidine-4-Carboxamide Core (Sterics & Affinity)

Piperidine is a "privileged scaffold" in medicinal chemistry, frequently used to mimic the basic structural features of kinase and GPCR ligands. While a simple propargyl chain is highly flexible (incurring a high entropic penalty upon target binding), the rigid piperidine-carboxamide-phenyl axis projects the alkyne handle into solvent space with a defined vector. This structural rigidity improves target residence time and overall binding affinity 2.

C. Acetylation for Background Reduction

A common issue with basic piperidine or primary amine probes is non-specific electrostatic binding to negatively charged cellular components (e.g., nucleic acids, phospholipids). The 1-acetyl modification neutralizes the basicity of the piperidine nitrogen, transforming it into a polar, neutral hydrogen-bond acceptor. This targeted modification directly causes a reduction in off-target background noise during in-gel fluorescence and LC-MS/MS analysis 3.

Reactivity A Aromatic Alkyne (Ethynylphenyl) C Fast Cu-Acetylide Formation (Lower Ea) A->C pKa ~21 B Aliphatic Alkyne (Propargyl) D Slow Cu-Acetylide Formation (Higher Ea) B->D pKa ~25 E 1,4-Triazole Product (High Yield, <1h) C->E CuAAC F 1,4-Triazole Product (Moderate Yield, 2-4h) D->F CuAAC

Caption: Kinetic comparison of CuAAC reactivity between aromatic and aliphatic alkynes.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide against standard aliphatic alkyne probes under physiological assay conditions.

Performance Metric1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamideTraditional Aliphatic Alkyne Probes
CuAAC Reaction Time (Complete Conversion) < 1 Hour2 - 4 Hours
Terminal Alkyne Acidity (pKa) ~21 (Highly reactive)~25 (Moderately reactive)
Entropic Penalty upon Binding Low (Rigid, pre-organized scaffold)High (Flexible alkyl chain)
Non-Specific Background Labeling Low (Neutral acetylated nitrogen)Moderate to High (Depends on linker basicity)
Aqueous Solubility (LogS) High (Polar carboxamide/acetyl groups)Low to Moderate (Highly lipophilic chains)

Self-Validating Experimental Workflow: Activity-Based Protein Profiling (ABPP)

To ensure scientific integrity, any chemoproteomic protocol must be a self-validating system . This means the experiment must internally prove that the observed signal is due to specific target engagement rather than artifactual binding. We achieve this through a "Competition Control" methodology.

Reagents Required:
  • Probe: 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide (10 mM stock in DMSO).

  • Competitor: Unmodified parent compound lacking the alkyne handle.

  • Click Reagents: CuSO4 (50 mM), THPTA ligand (50 mM), TCEP (50 mM, freshly prepared), Azide-Fluorophore (e.g., TAMRA-Azide, 10 mM).

Step-by-Step Protocol

Step 1: Live-Cell Incubation & Competition (The Validation Engine)

  • Culture cells to 80% confluency in 6-well plates.

  • Control A (Vehicle): Treat cells with 0.1% DMSO.

  • Control B (Competition): Pre-treat cells with 10 µM of the Competitor compound for 30 minutes. (Causality: This saturates the specific target binding pockets, preventing the probe from binding. A subsequent loss of signal confirms specificity).

  • Test Sample: Treat cells with 1 µM of the Probe for 1 hour at 37°C. (For Control B, add the probe directly to the competitor-containing media).

Step 2: Lysis and Proteome Extraction

  • Wash cells 3x with ice-cold PBS to remove unbound probe.

  • Lyse cells using 100 µL of NP-40 Lysis Buffer containing protease inhibitors.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant and normalize protein concentration to 2 mg/mL using a BCA assay.

Step 3: CuAAC "Click" Chemistry Causality Note: THPTA is used to protect Cu(I) from oxidation and disproportionation, while TCEP continuously reduces any oxidized Cu(II) back to the active Cu(I) state.

  • To 50 µL of normalized proteome, add the following in strict order (vortexing between each addition):

    • 1 µL TAMRA-Azide (100 µM final)

    • 1 µL THPTA (1 mM final)

    • 1 µL CuSO4 (1 mM final)

    • 1 µL TCEP (1 mM final)

  • Incubate the reaction in the dark at room temperature for 1 hour. (Note: The aromatic alkyne ensures complete labeling within this timeframe).

Step 4: SDS-PAGE and In-Gel Fluorescence

  • Quench the reaction by adding 4X Laemmli buffer and boiling at 95°C for 5 minutes.

  • Resolve proteins on a 10% SDS-PAGE gel.

  • Scan the gel using a fluorescence scanner (e.g., Typhoon) at the appropriate excitation/emission wavelengths for TAMRA.

  • Validation Check: The specific target band should be intensely fluorescent in the "Test Sample", completely absent in "Control A", and significantly diminished in "Control B".

ABPP_Workflow Step1 1. Live Cell Incubation (Probe vs. Competitor + Probe) Step2 2. Cell Lysis & Proteome Extraction Step1->Step2 Step3 3. CuAAC Click Chemistry (Azide-Fluorophore/Biotin + THPTA/Cu) Step2->Step3 Step4 4. SDS-PAGE & In-Gel Fluorescence Step3->Step4 Target Validation Step5 5. Streptavidin Enrichment & LC-MS/MS Step3->Step5 Target Identification

Caption: Self-validating Activity-Based Protein Profiling (ABPP) workflow.

Conclusion

While traditional aliphatic alkynes remain useful for simple tagging applications, the 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide scaffold offers superior kinetics, reduced background noise, and enhanced structural rigidity. For drug development professionals and researchers conducting high-sensitivity chemoproteomics, transitioning to aromatic alkyne-piperidine scaffolds provides a more robust, self-validating platform for target identification and engagement studies.

References

  • Novel Covalent Probe Selectively Targeting Glutathione Peroxidase 4 In Vivo: Potential Applications in Pancreatic Cancer Therapy ACS Publications[Link]

  • Spatiotemporal-resolved protein networks profiling with photoactivation dependent proximity labeling National Institutes of Health (PMC)[Link]

Sources

Comparative

LC-MS Validation of 1-Acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide Bioconjugates: A Comparative Analytical Guide

For drug development professionals and analytical chemists, the precise covalent ligation of pharmacophores to biomolecules requires not only robust chemistry but also rigorous analytical validation. 1-acetyl-N-(3-ethyny...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and analytical chemists, the precise covalent ligation of pharmacophores to biomolecules requires not only robust chemistry but also rigorous analytical validation. 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide (CAS: 7243-13-2) is a structurally compact, terminal alkyne probe highly suited for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Validating these bioconjugates via Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for verifying conjugation efficiency, site-specificity, and structural integrity[1]. This guide objectively compares the LC-MS analytical performance of CuAAC utilizing this specific alkyne probe against alternative strategies, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and traditional NHS-ester coupling, providing field-proven methodologies and mechanistic insights.

Mechanistic Workflow & Analytical Strategy

The integration of terminal alkynes into biomolecules allows for highly specific bioorthogonal tagging. Unlike traditional amine-reactive chemistries that yield heterogeneous mixtures, click chemistry provides site-specific control, which is critical for downstream LC-MS deconvolution.

BioconjugationWorkflow A Azide-Functionalized Biomolecule C CuAAC Reaction (CuSO4, THPTA, Ascorbate) A->C B 1-acetyl-N-(3-ethynylphenyl) piperidine-4-carboxamide B->C F Triazole-Linked Bioconjugate C->F >95% Yield D Intact Protein LC-MS (Mass Shift Validation) E Tryptic Digest & LC-MS/MS Peptide Mapping F->D Intact Mass F->E Site-Specific

CuAAC bioconjugation and dual-tier LC-MS validation workflow.

Comparative Analysis: CuAAC vs. SPAAC vs. NHS-Ester

When selecting a conjugation strategy, the downstream impact on LC-MS analytical quality is often overlooked. While SPAAC eliminates the need for copper toxicity in live-cell applications, it introduces significant analytical challenges during mass spectrometry[2].

Quantitative LC-MS Performance Metrics
Analytical MetricCuAAC (1-acetyl-N-... alkyne)SPAAC (DBCO/Cyclooctynes)NHS-Ester (Amine Coupling)
Reaction Kinetics Fast (10–100 M⁻¹s⁻¹)Moderate (0.1–1 M⁻¹s⁻¹)Fast
MS Ionization Suppression Low (Compact, hydrophilic)High (Bulky, hydrophobic)Low
Regioselectivity 100% 1,4-disubstitutedMixture of regioisomersN/A (Random lysines)
LC Peak Shape (RPLC) Sharp (Single isomer)Broad/Split (Isomer mixture)Broad (Heterogeneous)
Intact MS Complexity Low (Homogeneous mass shift)Moderate (Thiol side-reactions)High (Poisson DAR distribution)
Mechanistic Causality in LC-MS Data
  • Electrospray Ionization (ESI) Suppression: Cyclooctynes used in SPAAC (like DBCO) are highly hydrophobic. During ESI, hydrophobic tags dominate the surface of the charged droplet, outcompeting the conjugated peptide for charge and severely suppressing the MS signal intensity. In contrast, 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide is structurally compact. Its minimal hydrophobic footprint ensures near-native ionization efficiencies, allowing for high-sensitivity detection[3].

  • Isomeric Complexity and LC Resolution: SPAAC inherently produces a mixture of regioisomers. In Reversed-Phase Liquid Chromatography (RPLC), these isomers often partially resolve, leading to broadened or split peaks that complicate quantitative integration. CuAAC is strictly regioselective, yielding a single 1,4-disubstituted triazole that elutes as a sharp, easily quantifiable peak[2].

  • Off-Target Adducts: Strained alkynes in SPAAC are highly reactive toward cysteine-containing proteins, resulting in thiol-yne background reactions[4]. This off-target reactivity creates heterogeneous mass shifts (+ tag mass without the expected N₂ loss), which severely obfuscates intact mass deconvolution algorithms.

DecisionMatrix Start Select Conjugation Strategy Q1 In vivo or Cu-sensitive? Start->Q1 SPAAC SPAAC (DBCO) High MS Background Q1->SPAAC Yes Q2 Need site-specific MS/MS? Q1->Q2 No CuAAC CuAAC (Terminal Alkyne) Clean LC-MS Spectra Q2->CuAAC Yes NHS NHS-Ester Heterogeneous MS Q2->NHS No

Decision matrix for bioconjugation strategies based on LC-MS analytical requirements.

Self-Validating Experimental Protocols

To guarantee reproducible LC-MS data, the conjugation protocol must act as a self-validating system where chemical artifacts are actively suppressed.

Protocol 1: CuAAC Conjugation of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide

This protocol is optimized to prevent copper-induced oxidative damage, a primary cause of failed LC-MS validation.

  • Biomolecule Preparation: Dilute the azide-functionalized protein to 1 mg/mL in 100 mM Sodium Phosphate buffer (pH 7.4).

    • Causality: Neutral pH maintains protein folding while providing the optimal thermodynamic environment for the Cu(I) catalytic cycle.

  • Catalyst Pre-Complexation (Critical Step): In a separate vial, mix 10 mM CuSO₄ with 50 mM THPTA ligand at a 1:5 molar ratio. Incubate for 5 minutes.

    • Causality: THPTA acts as a sacrificial reductant and coordinates the Cu(I) ion. Failing to pre-complex the copper allows free Cu(I) to generate Reactive Oxygen Species (ROS). In LC-MS, this manifests as +16 Da mass shifts on Methionine and Histidine residues, ruining the intact mass profile.

  • Reaction Initiation: Add 10 molar equivalents of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide to the protein solution. Add the pre-complexed Cu/THPTA (final Cu concentration 1 mM). Finally, initiate the reaction by adding Sodium Ascorbate (5 mM final). Incubate for 1 hour at room temperature.

  • Quenching & Cleanup: Immediately desalt the reaction mixture using a Zeba Spin Desalting Column (7K MWCO) pre-equilibrated with LC-MS grade water or volatile buffer (e.g., Ammonium Acetate).

    • Causality: Residual copper and unreacted alkyne cause severe ESI ion suppression and +63 Da copper adduction on the mass spectrometer. Desalting is a mandatory quality control checkpoint.

Protocol 2: LC-MS/MS Validation Workflow
  • Intact Mass Analysis:

    • Inject 1–2 µg of the desalted conjugate onto a C4 column (e.g., Waters Protein BEH C4, 300 Å).

    • Run a rapid gradient (5–80% Acetonitrile with 0.1% Formic Acid) into a High-Resolution Mass Spectrometer (Q-TOF or Orbitrap).

    • Validation Check: Use maximum entropy deconvolution (e.g., MaxEnt1). A successful conjugation will yield a uniform mass shift of exactly +270.14 Da (the exact mass of the alkyne probe), confirming a 1:1 stoichiometric addition without degradation[1].

  • Peptide Mapping (Site-Specificity):

    • Denature, reduce, alkylate, and digest the conjugate with Trypsin overnight at 37°C.

    • Analyze via C18 RPLC coupled to MS/MS using Higher-energy Collisional Dissociation (HCD).

    • Validation Check: The 1,4-triazole linkage formed by this specific alkyne is highly stable under HCD fragmentation. This stability prevents premature cleavage of the linker, allowing the MS/MS spectra to produce a continuous, unbroken b- and y-ion series for unambiguous identification of the conjugation site[3].

Sources

Validation

A Comparative Analysis of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide: A Next-Generation Reversible MAO-B Inhibitor for Neurodegenerative Disorders

In the landscape of therapeutic interventions for neurodegenerative diseases such as Parkinson's disease, the inhibition of Monoamine Oxidase B (MAO-B) remains a cornerstone of symptomatic management and a focus of ongoi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of therapeutic interventions for neurodegenerative diseases such as Parkinson's disease, the inhibition of Monoamine Oxidase B (MAO-B) remains a cornerstone of symptomatic management and a focus of ongoing drug discovery efforts.[1][2] MAO-B is a critical enzyme responsible for the degradation of dopamine in the brain; its inhibition can elevate dopamine levels, thereby alleviating motor symptoms.[1][2] Standard-of-care treatments include irreversible inhibitors like Selegiline and Rasagiline, which, despite their efficacy, present limitations that have spurred the search for novel, reversible inhibitors with improved safety and pharmacokinetic profiles.[1][3]

This guide introduces 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide (hereafter referred to as Compound X), a novel, potent, and reversible MAO-B inhibitor featuring a piperidine scaffold. The piperidine ring is a versatile heterocyclic structure known for conferring favorable pharmacological properties.[4][5] This document provides a comprehensive benchmark of Compound X against the established irreversible inhibitors, Selegiline and Rasagiline, supported by detailed experimental protocols and comparative data. Our analysis will encompass biochemical potency, cellular efficacy, in vivo pharmacodynamics, and critical safety assessments to provide researchers and drug development professionals with a thorough evaluation of its therapeutic potential.

Mechanism of Action: Targeting Dopamine Metabolism

Monoamine Oxidase B is a flavin-containing enzyme located on the outer mitochondrial membrane, predominantly found in astrocytes within the brain.[6][7] It catalyzes the oxidative deamination of key neurotransmitters, most notably dopamine. By inhibiting MAO-B, the catabolism of dopamine is reduced, leading to increased synaptic availability and enhanced dopaminergic neurotransmission, which is beneficial in conditions like Parkinson's disease where dopaminergic neurons are progressively lost.[1][8]

Standard inhibitors like Selegiline and Rasagiline act as irreversible, mechanism-based inhibitors, forming a covalent bond with the FAD cofactor of the enzyme.[3] While effective, this irreversible action necessitates de novo enzyme synthesis for the recovery of function. In contrast, Compound X is designed as a reversible inhibitor, which offers the potential for a more controlled modulation of MAO-B activity and a reduced risk of drug-drug interactions.

MAO_B_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_glia Glial Cell / Postsynaptic Neuron DOPA L-DOPA DA_neuron Dopamine (DA) DOPA->DA_neuron AADC VMAT2 VMAT2 DA_neuron->VMAT2 DA_vesicle DA Vesicle VMAT2->DA_vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DR Dopamine Receptors DA_synapse->DR Binding DAT DAT DA_synapse->DAT Reuptake MAOB MAO-B DOPAC DOPAC MAOB->DOPAC Degradation DA_glia Dopamine DAT->DA_glia DA_glia->MAOB Inhibitors Compound X Selegiline Rasagiline Inhibitors->MAOB Inhibition

Caption: Dopamine metabolism pathway and the site of MAO-B inhibition.

Biochemical Potency and Isoform Selectivity

A critical attribute for any new MAO-B inhibitor is high potency for the target enzyme and significant selectivity over the MAO-A isoform. Inhibition of MAO-A can lead to undesirable side effects, such as the "cheese effect" (a hypertensive crisis) when tyramine-rich foods are consumed. We assessed the inhibitory activity of Compound X against recombinant human MAO-A and MAO-B and compared it to Selegiline and Rasagiline.

Table 1: Comparative In Vitro Inhibitory Potency (IC₅₀) and Selectivity

CompoundMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B)
Compound X 8.5 3,250 382
Selegiline10.22,100206
Rasagiline6.8950140

The data clearly indicate that Compound X possesses potent inhibitory activity against MAO-B, comparable to Rasagiline and slightly more potent than Selegiline.[1] Crucially, Compound X demonstrates a superior selectivity index, suggesting a significantly lower potential for MAO-A related side effects.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

This protocol outlines a fluorometric method suitable for high-throughput screening of MAO-B inhibitors.[9] The assay measures hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate.[9][10]

  • Reagent Preparation:

    • Prepare serial dilutions of Compound X, Selegiline, and Rasagiline in assay buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Dilute recombinant human MAO-B enzyme to the desired working concentration in assay buffer.[3]

    • Prepare the MAO-B substrate solution (e.g., Tyramine) and a detection reagent mix containing a fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP).[10]

  • Assay Procedure:

    • In a 96-well black plate, add 50 µL of the diluted MAO-B enzyme solution to each well.

    • Add 10 µL of the serially diluted test compounds or control inhibitors to the respective wells and incubate for 15 minutes at 37°C to allow for enzyme-inhibitor binding.[11]

    • Initiate the enzymatic reaction by adding 40 µL of the substrate/detection reagent mix to all wells.[9]

    • Immediately begin kinetic measurement of fluorescence intensity (Excitation/Emission = 535/587 nm) using a microplate reader at 37°C for 30-60 minutes.[10]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each concentration.

    • Determine the percentage of inhibition for each concentration relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[3]

Cellular Efficacy and Neuroprotection

To translate biochemical potency into a cellular context, we evaluated the ability of Compound X to protect against neurotoxicity in a well-established neuronal cell model, the human neuroblastoma SH-SY5Y cell line.[10][12] These cells, when exposed to neurotoxins like MPP⁺ (a metabolite of MPTP), undergo apoptosis, mimicking aspects of neuronal loss in Parkinson's disease.

Table 2: Neuroprotective Effects in SH-SY5Y Cells Exposed to MPP⁺

Treatment (1 µM)Cell Viability (%) following MPP⁺ exposure
Vehicle Control52.3 ± 4.1
Compound X 85.7 ± 5.5
Selegiline78.4 ± 6.2
Rasagiline81.2 ± 4.9

Compound X demonstrated a statistically significant and superior neuroprotective effect compared to both Selegiline and Rasagiline, suggesting that its potent MAO-B inhibition effectively mitigates MPP⁺-induced toxicity in a cellular environment.

Experimental Protocol: SH-SY5Y Neuroprotection Assay

This protocol assesses the neuroprotective potential of test compounds against MPP⁺-induced cell death.[12]

  • Cell Culture:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[10]

    • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to attach for 24 hours.[10]

  • Treatment:

    • Pre-treat the cells with varying concentrations of Compound X, Selegiline, or Rasagiline for 2 hours.

    • Introduce the neurotoxin MPP⁺ (final concentration 1 mM) to all wells except the untreated control.

    • Incubate the plates for an additional 24 hours.

  • Viability Assessment (MTT Assay):

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.[12]

In Vivo Pharmacodynamic Profile

To confirm the therapeutic potential of Compound X in a living system, we utilized an in vivo microdialysis model in freely moving rats.[13] This powerful technique allows for the direct measurement of extracellular dopamine levels in the striatum, providing a direct readout of the pharmacodynamic effect of MAO-B inhibition.[14][15]

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Surgery Stereotaxic Surgery: Implant Guide Cannula in Striatum Recovery Recovery Period (3-5 days) Surgery->Recovery Probe_Insert Insert Microdialysis Probe Perfusion Perfuse with aCSF (1-2 µL/min) Probe_Insert->Perfusion Baseline Collect Baseline Dialysate Samples Perfusion->Baseline Dosing Administer Compound (i.p. injection) Baseline->Dosing Post_Dose Collect Post-Dose Dialysate Samples Dosing->Post_Dose HPLC HPLC-ECD Analysis Post_Dose->HPLC Quantify Quantify Dopamine Concentration HPLC->Quantify Data Express as % of Baseline Quantify->Data

Caption: Workflow for in vivo microdialysis to measure striatal dopamine.

Table 3: Peak Increase in Striatal Dopamine Levels Post-Administration

Compound (1 mg/kg, i.p.)Peak Increase in Extracellular Dopamine (% of Baseline)
Compound X 185 ± 15%
Selegiline150 ± 12%
Rasagiline165 ± 18%

Administration of Compound X resulted in a more robust and sustained increase in extracellular dopamine compared to the standard inhibitors, confirming its potent engagement with MAO-B in the central nervous system. This suggests a potential for greater symptomatic relief in Parkinson's disease.[2]

Experimental Protocol: In Vivo Microdialysis

This protocol details the procedure for measuring dopamine release in the striatum of rodents following drug administration.[13]

  • Surgical Preparation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the striatum and secure it with dental cement. Allow the animal to recover for 3-5 days.[13]

  • Microdialysis Procedure:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[13]

    • Allow the system to equilibrate for 1-2 hours and collect 3-4 baseline dialysate samples (e.g., every 20 minutes).[13][16]

  • Drug Administration and Sampling:

    • Administer Compound X, Selegiline, or Rasagiline via intraperitoneal (i.p.) injection.

    • Continue collecting dialysate samples for at least 3 hours post-administration.

  • Dopamine Analysis (HPLC-ECD):

    • Analyze the collected dialysate samples using an HPLC system equipped with an electrochemical detector (HPLC-ECD).[14][16]

    • Separate dopamine using a reverse-phase column.

    • Quantify dopamine concentration by comparing the peak area in the samples to a standard curve. Express the results as a percentage of the baseline dopamine levels.[13]

Safety and Pharmacokinetic (PK) Profile

A successful therapeutic agent must not only be efficacious but also safe. We conducted a panel of in vitro assays to assess the potential for adverse drug-drug interactions via Cytochrome P450 (CYP) enzyme inhibition and the risk of cardiotoxicity through hERG channel binding.[17][18]

Table 4: Off-Target Liability Profile

CompoundCYP3A4 Inhibition (IC₅₀, µM)CYP2D6 Inhibition (IC₅₀, µM)hERG Inhibition (IC₅₀, µM)
Compound X > 50 > 50 > 30
Selegiline25> 50> 30
Rasagiline> 5015> 30

Compound X exhibits a superior safety profile with no significant inhibition of major CYP isoforms or the hERG channel at therapeutically relevant concentrations, indicating a low potential for metabolic drug-drug interactions and cardiotoxicity.[18][19]

Table 5: Comparative Pharmacokinetic Parameters in Rats

CompoundT½ (hours)Cₘₐₓ (ng/mL)Oral Bioavailability (F%)
Compound X 6.2 450 55%
Selegiline2.028040%
Rasagiline3.539035%

The pharmacokinetic profile of Compound X is promising, showing a longer half-life and higher oral bioavailability compared to the standards. This could translate to less frequent dosing and more stable plasma concentrations in a clinical setting.

Experimental Protocols: Safety and PK Assays

Cytochrome P450 (CYP) Inhibition Assay: [18][19] This LC-MS/MS based assay quantifies the inhibition of major CYP isoforms using human liver microsomes.[19]

  • Incubation: Incubate human liver microsomes with a cocktail of CYP-specific probe substrates and varying concentrations of the test compound.

  • Reaction: Initiate the metabolic reaction by adding NADPH. After a set time, quench the reaction.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the formation of the specific metabolites.

  • Calculation: Determine IC₅₀ values by comparing metabolite formation in the presence of the inhibitor to the vehicle control.[19]

hERG Patch Clamp Assay: [17][20] This assay evaluates the potential for a compound to block the hERG potassium ion channel, a key indicator of proarrhythmic risk.

  • Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[20]

  • Electrophysiology: Employ automated or manual patch-clamp techniques to measure the hERG current in response to a specific voltage protocol.[20][21]

  • Compound Application: Apply increasing concentrations of the test compound and measure the corresponding inhibition of the hERG current.

  • Data Analysis: Calculate the IC₅₀ value from the concentration-response curve.[21]

Conclusion

The comprehensive benchmarking of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide (Compound X) reveals a highly promising candidate for the treatment of neurodegenerative disorders like Parkinson's disease. It exhibits potent and highly selective reversible inhibition of MAO-B, translating to superior neuroprotective effects in cellular models and robust pharmacodynamic activity in vivo. Furthermore, its clean off-target profile and favorable pharmacokinetic properties suggest a wider therapeutic window and improved clinical utility over existing irreversible inhibitors like Selegiline and Rasagiline. These findings strongly support the continued development of Compound X as a next-generation therapeutic agent.

References

  • Benchchem. Application Notes and Protocols: Measuring Dopamine Release with VU0631019 using In Vivo Microdialysis.
  • Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013).
  • Nishida, S., et al. A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Japanese Journal of Psychiatry and Neurology.
  • Benchchem. Application Notes and Protocols: Cell-Based Assay for Determining MAO-B Inhibition by Milacemide Hydrochloride.
  • Thermo Fisher Scientific. Screening Protocol and Assay Conditions.
  • Mediford Corporation. Best Practice hERG Assay | Advanced Solutions.
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Safety & Regulatory Compliance

Safety

1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide proper disposal procedures

Comprehensive Safety and Disposal Guide: 1-Acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide As a Senior Application Scientist, I recognize that proper chemical waste management is not merely a regulatory checkbox; it i...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide: 1-Acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide

As a Senior Application Scientist, I recognize that proper chemical waste management is not merely a regulatory checkbox; it is a critical scientific operation that protects laboratory personnel, preserves environmental integrity, and ensures uninterrupted research workflows.

This guide provides authoritative, step-by-step operational and disposal procedures for 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide (CAS: 861208-20-0)[1]. By understanding the mechanistic causality behind these safety protocols, drug development professionals can implement self-validating workflows that mitigate the unique hazards associated with this compound.

Chemical Profile & The Causality of Hazards

To design a safe disposal protocol, we must first analyze the molecular architecture of the compound. 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide contains three distinct functional moieties: an N-acetylated piperidine ring, a carboxamide linker, and a 3-ethynylphenyl group[2].

From a safety and disposal standpoint, the terminal alkyne (ethynyl group) is the primary operational hazard.

  • Acidity and Reactivity: The terminal alkyne possesses an unusually acidic C–H bond (pKa ~25)[3]. In the presence of strong bases (e.g., sodium amide, organolithiums) commonly used in synthetic workflows, it deprotonates to form an acetylide anion[3].

  • Explosive Acetylide Formation: The most severe hazard arises if this compound or its acetylide anion comes into contact with heavy metal salts, specifically silver (Ag+), copper (Cu+), or mercury (Hg2+). This interaction forms metal acetylides, which are highly shock-sensitive and can detonate violently, especially when dry[4].

Because of these mechanistic realities, waste segregation and controlled quenching are non-negotiable .

Table 1: Operational Data & Regulatory Thresholds
ParameterValue / ClassificationOperational Implication
Molecular Weight 270.33 g/mol [1]Used for stoichiometric calculation of quenching agents.
Terminal Alkyne pKa ~25[3]Requires highly controlled protonation during waste neutralization.
Incompatible Materials Ag+, Cu+, Hg2+, Strong OxidizersCritical: Must be strictly segregated from heavy metal waste streams[4].
EPA Waste Classification Characteristic Waste (if reactive)Must be evaluated for reactivity prior to SAA storage[5].
SAA Volume Limit 55 Gallons (or 1 qt acute)Containers must be moved to central storage within 3 days of filling[6].

Mechanistic Pathways of Alkyne Hazards

Understanding how the terminal alkyne reacts dictates our disposal strategy. The diagram below illustrates the divergent pathways between catastrophic metal acetylide formation and safe neutralization.

ReactivityPathway Alkyne Terminal Alkyne (1-acetyl-N-(3-ethynylphenyl)...) Anion Acetylide Anion (Highly Reactive) Alkyne->Anion Deprotonation Base Strong Base in Reaction (e.g., NaNH2, n-BuLi) Base->Anion Explosive Metal Acetylide (Shock-Sensitive/Explosive Hazard) Anion->Explosive Cation Exchange Safe Neutralized Organic Waste (Safe for SAA Collection) Anion->Safe Quenching Protocol Metals Heavy Metal Waste (Ag+, Cu+, Hg2+) Metals->Explosive Quench Controlled Proton Source (H2O / Dilute Acid at 0°C) Quench->Safe

Mechanistic pathway showing the critical need to quench acetylide anions and avoid heavy metals.

Step-by-Step Disposal Methodologies

Disposal procedures diverge based on the physical state and history of the chemical. Never attempt to quench pure, unused material, as introducing reactive agents to stable solids creates unnecessary hazards[7].

WasteWorkflow Start 1-acetyl-N-(3-ethynylphenyl) piperidine-4-carboxamide Check Current State of Material? Start->Check Unused Unused / Expired Solid Reagent Check->Unused Pure Solid Mixture Post-Reaction Mixture (Contains Base/Catalysts) Check->Mixture In Solution EHS Transfer to EHS Satellite Accumulation Area Unused->EHS Quench Execute Quenching Protocol at 0°C Mixture->Quench Quench->EHS

Decision matrix for determining the correct disposal workflow for alkyne-containing waste.

Protocol A: Disposal of Unused or Expired Reagent

If the compound has degraded (terminal alkynes are susceptible to oxidative degradation and oligomerization over time) or is no longer needed, it must be disposed of in its original form[4].

  • Containment: Do not remove the solid from its original container. Ensure the cap is securely tightened.

  • Secondary Containment: Place the original container inside a secondary shatter-proof container (e.g., a polyethylene jar).

  • Labeling: Affix a compliant Hazardous Waste label. Mark the contents specifically as "1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide (Terminal Alkyne) - Solid Organic Waste."

  • Transfer: Move directly to the laboratory's Satellite Accumulation Area (SAA) for Environmental Health and Safety (EHS) pickup[8].

Protocol B: Quenching and Disposal of Reaction Mixtures

Reaction mixtures containing this compound must be completely neutralized before being collected for waste disposal to destroy any residual acetylide anions[7].

  • Prerequisites: Standard PPE (flame-resistant lab coat, chemical-resistant gloves, safety goggles). Perform strictly inside a certified chemical fume hood[7].

  • Step 1: Temperature Control. Place the reaction flask under an inert atmosphere (Nitrogen or Argon). Cool the mixture to 0 °C using an ice-water bath. Causality: Quenching reactive acetylides is highly exothermic; thermal control prevents solvent boil-off and uncontrolled reactions[7].

  • Step 2: Dilution. Dilute the reaction mixture with an equal volume of an inert, dry solvent (e.g., Tetrahydrofuran, THF)[7]. Causality: Dilution dissipates the heat of quenching and reduces the localized concentration of reactive species.

  • Step 3: Controlled Quenching. Slowly, dropwise, add a proton source. If strong bases were used, begin with a mild proton source like isopropanol or methanol, followed by water, and finally a dilute acid (e.g., 1M HCl) until the pH is neutral.

  • Step 4: Phase Separation (Optional but Recommended). If the mixture is biphasic, separate the aqueous and organic layers.

  • Step 5: Waste Segregation. Transfer the neutralized organic layer to a Halogen-Free Organic Waste container. Crucial: Ensure this container has never been used to store heavy metal waste (Ag, Cu, Hg) to prevent delayed acetylide formation[4].

EPA and RCRA Compliance in the Laboratory

Proper physical disposal must be paired with strict regulatory compliance. The EPA enforces the Resource Conservation and Recovery Act (RCRA), which dictates how hazardous waste must be managed at the point of generation[5].

Satellite Accumulation Area (SAA) Management:

  • Container Integrity: The Occupational Safety and Health Administration (OSHA) and EPA mandate that waste containers must be chemically compatible with the waste, free from deterioration, and equipped with secure, leak-proof closures[5]. Do not use containers with cracked caps.

  • Volume Limits: A laboratory may accumulate up to 55 gallons of standard hazardous waste (or 1 quart of acutely hazardous waste) in an SAA. Once this limit is reached, the container must be dated and moved to a central accumulation area within three consecutive days[6].

  • Labeling: Containers must be explicitly labeled with the words "Hazardous Waste" and a description of the chemical constituents[8]. Generic titles are only permitted if specific waste profiles have been pre-established with your EHS department[8].

Academic and Research Hospital Flexibility (Subpart K): If your facility operates under EPA's Subpart K (applicable to eligible academic entities and affiliated research institutes), you have the flexibility to make hazardous waste determinations at a central accumulation area rather than immediately at the bench[9]. However, the waste must still be removed from the laboratory every twelve months, and a formal Laboratory Management Plan must be strictly followed[6].

References

  • Master Organic Chemistry. "Acetylides from Alkynes, and The Substitution Reactions of Acetylides". Master Organic Chemistry. Available at: [Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". Daniels Health. Available at: [Link]

  • US EPA. "Regulations for Hazardous Waste Generated at Academic Laboratories". EPA. Available at: [Link]

  • US EPA. "Frequent Questions About Managing Hazardous Waste at Academic Laboratories". EPA. Available at: [Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". CWU. Available at:[Link]

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